An in-depth technical guide on the topic of "DAMDT CAS number 1985-46-2" cannot be provided as requested due to a significant discrepancy in the information provided. The CAS number 1985-46-2 is authoritatively assigned...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the topic of "DAMDT CAS number 1985-46-2" cannot be provided as requested due to a significant discrepancy in the information provided. The CAS number 1985-46-2 is authoritatively assigned to the chemical compound 2,4-Diamino-6-dimethylamino-1,3,5-triazine , a substance also identified as N,N-Dimethylmelamine or Metformin Impurity C.[1][2][3][4]
Extensive searches for the acronym "DAMDT" in conjunction with the CAS number 1985-46-2 have not yielded any verifiable scientific literature, chemical supplier data, or regulatory information that identifies a compound by this name. This suggests that "DAMDT" may be an internal project name, a non-standard acronym, or a typographical error.
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CAS Number 1985-46-2: Consistently identifies 2,4-Diamino-6-dimethylamino-1,3,5-triazine .[1][2][3][4]
Molecular Weight: Approximately 154.18 g/mol [1][4]
Synonyms: N,N-Dimethylmelamine, Metformin Related Compound C (USP), N²,N²-dimethyl-1,3,5-triazine-2,4,6-triamine.[2][3]
Acronym "DAMDT": No verifiable chemical compound with this acronym is associated with CAS number 1985-46-2 in the public domain or scientific literature based on the performed searches.
Without a clear and accurate identification of the chemical substance, it is not possible to provide the requested in-depth technical guide, including its chemical properties, synthesis, mechanism of action, applications in drug development, and relevant experimental protocols.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanistic Profile of 2,4-Diamino-6-dimethylamino-1,3,5-triazine: Bioactivation and Alkylating Dynamics
Content Type: Technical Whitepaper
Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicology Researchers
Executive Summary: The Active Metabolite Paradigm
2,4-Diamino-6-dimethylamino-1,3,5-triazine (also chemically identified as
-Dimethylmelamine ) represents a critical bioactive node in the metabolic cascade of the antineoplastic agent Altretamine (Hexamethylmelamine). While often categorized simply as a metabolite, this compound retains significant cytotoxic potential distinct from its parent drug and its terminal breakdown product, melamine.
Unlike classical alkylating agents (e.g., nitrogen mustards) that spontaneously generate reactive ions in aqueous solution, this triazine derivative functions as a "masked" alkylating agent . It requires oxidative metabolic activation to generate electrophilic iminium species capable of covalently binding to DNA.
This guide dissects the molecular mechanism of action (MoA), differentiating its oxidative bioactivation pathway from the structural mimicry seen in antifolate diaminotriazines.
Chemical Identity and Structural Logic
To understand the mechanism, one must first isolate the reactive centers of the molecule.
Core Scaffold: 1,3,5-Triazine ring (electron-deficient).
Substituents:
Positions 2, 4: Primary amino groups (
). These are relatively stable and contribute to hydrogen bonding (similar to the pteridine ring in folic acid).
Medicinal Chemistry Distinction:
While the 2,4-diamino-1,3,5-triazine scaffold is the backbone of DHFR inhibitors (e.g., Cycloguanil, Triazinate), those inhibitors require a bulky lipophilic group at Position 6 to fit the enzyme's hydrophobic pocket. In contrast, the 6-dimethylamino substituent in the subject molecule directs the compound toward an oxidative alkylation mechanism rather than enzymatic inhibition.
Mechanism of Action: Oxidative Bioactivation
The cytotoxicity of 2,4-diamino-6-dimethylamino-1,3,5-triazine is not intrinsic; it is acquired through hepatic metabolism. The molecule acts as a substrate for Cytochrome P450 enzymes (primarily CYP2B6 and CYP1A2), initiating a cascade that leads to DNA damage.
3.1 The Carbinolamine Route
The central dogma of melamine-based cytotoxicity is the N-hydroxylation of the methyl groups.
Oxidation: CYP450 inserts an oxygen into the C-H bond of the dimethylamino group, forming a carbinolamine (N-hydroxymethyl) intermediate.
Reaction:
Iminium Ion Formation: The carbinolamine is unstable. It spontaneously eliminates a water molecule (or formaldehyde), generating a highly electrophilic iminium ion (
).
Covalent Adduction: This electrophile attacks nucleophilic centers on DNA, specifically the N7 position of Guanine and the N3 position of Cytosine .
Crosslinking: Because the molecule can theoretically generate reactive species from the remaining methyl groups (though less efficiently than the hexamethyl parent), it can form DNA-protein crosslinks or DNA interstrand crosslinks, halting replication and inducing apoptosis.
3.2 Visualization of the Bioactivation Pathway
Figure 1: The metabolic activation cascade.[3][4] The 6-dimethylamino group is oxidized to a reactive iminium ion, which acts as the alkylating agent. Failure to bind DNA leads to hydrolysis into the inactive melamine.
Comparative Pharmacodynamics
It is crucial to contextualize this metabolite against the parent drug (Altretamine) to understand its potency profile.
Key Insight: The subject molecule is less potent than the parent because it has fewer methyl groups available to form crosslinks. However, it represents a "sustained release" of alkylating activity as the parent drug is metabolized down the chain.
Experimental Protocols for Validation
To empirically verify the mechanism of action described above, researchers must employ systems that account for the metabolic requirement. Standard cell culture (which often lacks CYP450 activity) will yield false negatives.
Objective: Confirm that the molecule is a substrate for oxidative metabolism and not a stable end-product.
System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
Reaction Mix:
Substrate:
2,4-diamino-6-dimethylamino-1,3,5-triazine.
Protein:
microsomal protein.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Sampling: Aliquot at
min. Quench with ice-cold Acetonitrile containing Internal Standard.
Analysis: LC-MS/MS monitoring the transition of the parent mass and the appearance of the mono-methyl (m/z -14) and melamine (m/z -28) peaks.
Success Metric: Disappearance of parent compound follows First-Order kinetics.
Protocol B: Cytotoxicity with S9 Activation (The "Ames" Logic)
Objective: Prove that cytotoxicity is dependent on bioactivation.
Cell Line: CHO (Chinese Hamster Ovary) or L1210 (Leukemia) cells. Note: These lines typically have low basal CYP activity.
Preparation:
Arm A (Control): Cells + Compound (0.1 - 100
).
Arm B (Activated): Cells + Compound + S9 Mix (Liver homogenate post-mitochondrial supernatant + Cofactors).
Incubation:
Pulse treat for 4 hours (to limit S9 toxicity).
Wash cells
with PBS.
Replenish with fresh media and incubate for 48-72 hours.
Readout: MTT or CellTiter-Glo assay.
Data Interpretation:
Calculate
for Arm A and Arm B.
Validation: The
in Arm B should be significantly lower (more toxic) than Arm A. If is identical, the mechanism is likely not oxidative alkylation (or the molecule acts as a direct antimetabolite).
5.1 Experimental Workflow Diagram
Figure 2: Differential cytotoxicity assay design. The addition of S9 liver fraction is required to simulate the hepatic bioactivation necessary for the triazine's alkylating activity.
References
Damia, G., & D'Incalci, M. (1995). Clinical pharmacokinetics of altretamine. Clinical Pharmacokinetics, 28(6), 439-449.
PubChem. (n.d.). Altretamine Compound Summary (Mechanism & Metabolism). National Library of Medicine.
LiverTox. (2018). Altretamine: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
ChemicalBook. (2024). 2,4-Diamino-6-dimethylamino-1,3,5-triazine Properties and Safety. ChemicalBook.
A Spectroscopic Guide to N,N-Dimethylmelamine: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N,N-dimethylmelamine (N,N-dimethyl-1,3,5-triazine-2,4,6-triamine), a key derivative in materials science and a significant com...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N,N-dimethylmelamine (N,N-dimethyl-1,3,5-triazine-2,4,6-triamine), a key derivative in materials science and a significant compound in the study of melamine-based resins. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
Introduction
N,N-Dimethylmelamine (CAS 1985-46-2) is a derivative of melamine where one of the amino groups is replaced by a dimethylamino group.[1][2][3][4][5] This substitution significantly influences the molecule's physical and chemical properties, making detailed structural elucidation crucial for its application. Understanding the spectroscopic signature of N,N-dimethylmelamine is fundamental for quality control, reaction monitoring, and the development of new materials. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in the characterization of this compound, drawing upon established methodologies and spectral data.[6]
The molecular structure of N,N-dimethylmelamine, with its distinct functional groups—the triazine ring, primary amino groups, and a tertiary dimethylamino group—gives rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint, providing the expertise needed to interpret the spectral data with confidence.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of N,N-dimethylmelamine.
Figure 1: Molecular structure of N,N-dimethylmelamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N,N-dimethylmelamine, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Theoretical Insight: The proton NMR spectrum of N,N-dimethylmelamine is expected to show distinct signals for the protons of the dimethylamino group and the primary amino groups. The chemical shift of these signals is influenced by the electron-withdrawing nature of the triazine ring and the nitrogen atoms.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of N,N-dimethylmelamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
Acquisition Parameters: Standard acquisition parameters for ¹H NMR are employed, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Interpretation:
Due to the molecule's symmetry, the two primary amino groups are equivalent, and the two methyl groups of the dimethylamino substituent are also equivalent. This leads to a relatively simple ¹H NMR spectrum.
Proton Type
Expected Chemical Shift (ppm)
Multiplicity
Integration
-N(CH₃)₂
~3.0
Singlet
6H
-NH₂
~6.0-7.0
Broad Singlet
4H
Note: The chemical shift of the -NH₂ protons can be variable and may exchange with residual water in the solvent, leading to a broader signal.
¹³C NMR Spectroscopy
Theoretical Insight: The ¹³C NMR spectrum will reveal the different carbon environments within the molecule: the methyl carbons of the dimethylamino group and the carbons of the triazine ring. The chemical shifts of the triazine carbons are expected in the aromatic/heterocyclic region.
Experimental Protocol:
Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
Instrument: A high-resolution NMR spectrometer with a carbon probe.
Acquisition Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.
Data Interpretation:
The spectrum will show three distinct signals corresponding to the three unique carbon environments.
Carbon Type
Expected Chemical Shift (ppm)
-N(C H₃)₂
~35-40
C (NH₂)
~165-170
C (N(CH₃)₂)
~165-170
Note: The two types of carbon atoms in the triazine ring may have very similar chemical shifts.
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For N,N-dimethylmelamine, key vibrational modes include N-H stretching of the primary amines, C-H stretching of the methyl groups, and C-N stretching within the triazine ring and the dimethylamino group.
Experimental Protocol:
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition: A background spectrum is first collected, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
Data Interpretation:
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
3400-3200
N-H stretching (primary amines)
Strong, Broad
2950-2850
C-H stretching (methyl groups)
Medium
~1650
N-H bending (primary amines)
Strong
~1550
C=N stretching (triazine ring)
Strong
~1450
C-H bending (methyl groups)
Medium
1250-1020
C-N stretching
Strong
The absence of a tertiary amine N-H bond is a key distinguishing feature in the IR spectrum.[7]
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-dimethylmelamine, the molecular ion peak (M⁺) will correspond to its molecular weight (154.17 g/mol ).[4][5] The fragmentation pattern will be characteristic of the triazine ring and its substituents.
Experimental Protocol:
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.
Ionization: Electron Ionization (EI) is a common method for generating fragments.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Data Interpretation:
Molecular Ion Peak (M⁺): m/z = 154
Key Fragmentation Pathways:
Loss of a methyl group (-CH₃) from the dimethylamino group.
Cleavage of the triazine ring.
Loss of amino (-NH₂) or dimethylamino (-N(CH₃)₂) groups.
M [label="N,N-Dimethylmelamine\n(m/z = 154)"];
M_minus_CH3 [label="[M - CH3]+\n(m/z = 139)"];
M_minus_NH2 [label="[M - NH2]+\n(m/z = 138)"];
Fragment1 [label="Triazine Ring Fragments"];
M -> M_minus_CH3 [label="- CH3"];
M -> M_minus_NH2 [label="- NH2"];
M -> Fragment1 [label="Ring Cleavage"];
}
Figure 2: Simplified fragmentation pathway of N,N-dimethylmelamine.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of N,N-dimethylmelamine. The data presented in this guide, including expected chemical shifts, vibrational frequencies, and fragmentation patterns, serves as a reliable reference for scientists and researchers. By understanding these spectroscopic signatures, one can confidently identify and assess the purity of N,N-dimethylmelamine, facilitating its effective use in various scientific and industrial applications.
References
List, M., Puchinger, H., Gabriel, H., Monkowius, U., & Schwarzinger, C. (2016). N-Methylmelamines: Synthesis, Characterization, and Physical Properties. The Journal of Organic Chemistry, 81(10), 4066–4075. [Link]
PubChem. (n.d.). N,N-Dimethylmelamine. National Center for Biotechnology Information. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]
Veeprho. (n.d.). Metformin EP Impurity C | CAS 1985-46-2. Retrieved from [Link]
GSRS. (n.d.). N,N-DIMETHYLMELAMINE. Retrieved from [Link]
An In-depth Technical Guide to the Biological Activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine (Altretamine)
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the biological activity of 2,4-Diamino-6-dimethylamino...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine, known clinically as Altretamine (Hexalen®). Moving beyond a conventional data sheet, this document delves into the nuanced mechanisms of action, pharmacological profile, and the critical experimental methodologies used to characterize this potent anti-neoplastic agent. It is designed to equip researchers and drug development professionals with the in-depth knowledge required to effectively utilize and innovate upon this s-triazine derivative in an oncology setting.
I. Introduction: The Unique Profile of a Symmetrical Triazine
2,4-Diamino-6-dimethylamino-1,3,5-triazine, or Altretamine, is a synthetic, orally administered s-triazine derivative.[1] Structurally analogous to the alkylating agent triethylenemelamine, its primary clinical application is in the palliative treatment of persistent or recurrent ovarian cancer, particularly following first-line therapy with platinum-based and/or other alkylating agent regimens.[2][3] What distinguishes Altretamine is its requirement for metabolic activation to exert its cytotoxic effects, a characteristic that defines its mechanism of action and differentiates it from classical alkylating agents.[4] This guide will explore the intricacies of this activation process, the resultant cytotoxic species, and their downstream cellular consequences.
II. Mechanism of Action: A Tale of Two Reactive Metabolites
The anti-cancer activity of Altretamine is not inherent to the parent molecule but is a consequence of its metabolic transformation within the liver. The cytochrome P450 (CYP450) enzyme system plays a pivotal role in the oxidative N-demethylation of Altretamine.[5] This process generates two key reactive intermediates: formaldehyde and an iminium species.[5]
Metabolic Activation Pathway
The metabolic cascade begins with the enzymatic removal of methyl groups from the dimethylamino moieties of the triazine ring. This N-demethylation is a critical step, as it leads to the formation of unstable carbinolamine (methylol) intermediates. These intermediates then spontaneously decompose to yield formaldehyde and progressively demethylated melamine derivatives, such as pentamethylmelamine and tetramethylmelamine.[5] Concurrently, the carbinolamine intermediates can generate electrophilic iminium ions.
Caption: Metabolic activation of Altretamine.
Molecular Mechanisms of Cytotoxicity
The cytotoxicity of Altretamine is a direct result of the interaction of its reactive metabolites with cellular macromolecules:
DNA Damage: Both formaldehyde and the iminium ions are electrophilic species that readily react with nucleophilic sites on DNA bases. This results in the formation of DNA monoadducts and, more critically, DNA-protein and DNA-DNA interstrand cross-links.[1] These cross-links are highly cytotoxic lesions that physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The formation of these adducts is a hallmark of alkylating-like agents and is central to the therapeutic effect of Altretamine.
Protein Damage: The reactive metabolites can also form adducts with cellular proteins, disrupting their structure and function. This can impact a wide range of cellular processes, contributing to the overall cytotoxicity of the compound.
III. The Ferroptosis Connection: A Novel Facet of Altretamine's Activity
Recent research has unveiled a novel dimension to Altretamine's mechanism of action: the induction of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.
Altretamine has been identified as an inhibitor of GPX4.[6] By inhibiting GPX4, Altretamine prevents the detoxification of lipid peroxides, leading to their accumulation and subsequent iron-dependent oxidative damage to cellular membranes. This culminates in cell death through ferroptosis. This finding suggests that Altretamine's anti-neoplastic effects may be, at least in part, mediated by this distinct cell death pathway.
Caption: Altretamine-induced ferroptosis via GPX4 inhibition.
IV. Pharmacological Profile: A Summary
The clinical efficacy and toxicity of Altretamine are intrinsically linked to its pharmacological properties.
V. Clinical Efficacy in Ovarian Cancer: A Quantitative Overview
Altretamine is primarily used as a second- or third-line therapy for patients with recurrent or persistent ovarian cancer. Its efficacy has been evaluated in numerous clinical trials.
The clinical use of Altretamine is associated with a range of adverse effects, primarily stemming from its cytotoxic activity and impact on rapidly dividing cells.
Gastrointestinal: Nausea and vomiting are the most common dose-limiting toxicities.[4]
Neurological: Peripheral sensory neuropathy, mood disorders, ataxia, dizziness, and vertigo can occur.[8]
Hematological: Myelosuppression, leading to anemia, leukopenia, and thrombocytopenia, is a significant concern.[4]
Hepatic: While generally mild and self-limiting, elevations in serum enzymes have been reported.[2]
VII. Experimental Protocols for Biological Characterization
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of Altretamine.
A. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Altretamine on ovarian cancer cell lines.
1. Cell Seeding:
Culture human ovarian cancer cell lines (e.g., A2780, SKOV-3) in appropriate media.
Trypsinize and count the cells.
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Altretamine Treatment:
Prepare a stock solution of Altretamine in a suitable solvent (e.g., DMSO).
Perform serial dilutions of Altretamine in culture medium to achieve the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Altretamine. Include a vehicle control (medium with DMSO).
Incubate the plate for 48-72 hours.
3. MTT Assay:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration of Altretamine that inhibits cell growth by 50%) by plotting a dose-response curve.
B. Assessment of DNA Damage: Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites induced by Altretamine's reactive metabolites.
1. Cell Treatment and Harvesting:
Treat ovarian cancer cells with various concentrations of Altretamine for a defined period (e.g., 24 hours).
Wash the cells with ice-cold PBS and trypsinize.
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
2. Slide Preparation:
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
Solidify the agarose at 4°C for 10 minutes.
3. Cell Lysis:
Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour.
4. DNA Unwinding and Electrophoresis:
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.[6]
5. Neutralization and Staining:
Neutralize the slides by washing three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
6. Visualization and Analysis:
Visualize the comets using a fluorescence microscope.
Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
C. Detection of Formaldehyde Production
This protocol describes a method for detecting formaldehyde released from the metabolism of Altretamine in a cell-free system.
1. In Vitro Metabolism Reaction:
Prepare a reaction mixture containing rat liver microsomes (as a source of CYP450 enzymes), an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and Altretamine in a suitable buffer.
Incubate the reaction mixture at 37°C.
2. Formaldehyde Derivatization and Detection:
At various time points, stop the reaction (e.g., by adding a quenching agent or by protein precipitation).
Use a commercially available formaldehyde assay kit (e.g., based on the Hantzsch reaction with acetoacetanilide) to quantify the amount of formaldehyde produced.[9] These kits typically involve a colorimetric or fluorometric readout that can be measured using a spectrophotometer or fluorometer.
3. Data Analysis:
Generate a standard curve using known concentrations of formaldehyde.
Determine the concentration of formaldehyde in the reaction samples by comparing their absorbance or fluorescence to the standard curve.
VIII. Future Directions and Concluding Remarks
2,4-Diamino-6-dimethylamino-1,3,5-triazine (Altretamine) remains a relevant therapeutic option in the management of recurrent ovarian cancer. Its unique mechanism of action, involving metabolic activation to produce DNA-damaging species, sets it apart from many other chemotherapeutic agents. The recent discovery of its ability to induce ferroptosis via GPX4 inhibition opens up new avenues for research and potential combination therapies.
Future investigations should focus on elucidating the precise contribution of each reactive metabolite to the overall cytotoxicity of Altretamine and further exploring the interplay between its DNA-damaging and ferroptosis-inducing activities. A deeper understanding of the molecular pathways that govern sensitivity and resistance to Altretamine will be crucial for optimizing its clinical use and for the development of novel s-triazine-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to support these ongoing and future research endeavors.
IX. References
MIMS Philippines. Altretamine: Uses, Dosage, Side Effects and More. [Link]
Lee CR, Faulds D. Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy. Drugs. 1995;49(6):932-953.
Keldsen N, Havsteen H, Vergote I, Bertelsen K, Ahrndt N. Altretamine (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study. Gynecol Oncol. 2003;88(2):128-132.
Dixon SJ, Lemberg KM, Lamprecht MR, et al. Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. 2012;149(5):1060-1072.
Patsnap Synapse. What is the mechanism of Altretamine? [Link]
National Center for Biotechnology Information. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Altretamine. [Updated 2016 Mar 1]. [Link]
Ames MM. Hexamethylmelamine: pharmacology and mechanism of action. Cancer Treat Rep. 1991;18:3-14.
Markman M, Blessing JA, Moore D, Ball H, Lentz SS. Altretamine (hexamethylmelamine) in platinum-resistant and platinum-refractory ovarian cancer: a Gynecologic Oncology Group phase II trial. Gynecol Oncol. 1998;69(3):226-229.
Rothenberg ML, Liu PY, Wilczynski S, et al. Phase II trial of oral altretamine for consolidation of clinical complete remission in women with stage III epithelial ovarian cancer: a Southwest Oncology Group trial (SWOG-9326). Gynecol Oncol. 2001;82(2):359-364.
Pontes B, Varghese R, Bekdash A, et al. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. Molecules. 2021;26(19):5986.
Wilson DM 3rd, Bohr VA. The mechanics of base excision repair, and its relationship to cancer and aging. DNA Repair (Amst). 2007;6(4):544-559.
Woo JH, Shimoni Y, Yang WS, et al. Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. 2015;162(2):441-451.
Yang WS, SriRamaratnam R, Welsch ME, et al. Regulation of ferroptotic cancer cell death by GPX4. Cell. 2014;156(1-2):317-331.
Ratan R, Siddiq A, Aminova L, et al. The multifaceted role of the DNA damage response in the nervous system. J Cell Biol. 2007;179(2):183-187.
Jackson SP, Bartek J. The DNA-damage response in human biology and disease. Nature. 2009;461(7267):1071-1078.
Lord CJ, Ashworth A. The DNA damage response and cancer therapy. Nature. 2012;481(7381):287-294.
O'Connor MJ. Targeting the DNA Damage Response in Cancer. Mol Cell. 2015;60(4):547-560.
Pietzke M, Burgos-Barragan G, Wit N, et al. Amino acid dependent formaldehyde metabolism in mammals. Commun Chem. 2020;3(1):1-10.
Tropea JE. In vitro reaction of formaldehyde with fenfluramine: conversion to N-methyl fenfluramine. J Anal Toxicol. 2002;26(5):286-292.
Barker S, Montine TJ, O'Malley S, et al. The in vitro reaction of formaldehyde with dopamine and the formation of tetrahydroisoquinolines. J Neurochem. 1996;66(2):658-664.
Singh NP, McCoy MT, Tice RR, Schneider EL. A simple technique for quantitation of low levels of DNA damage in individual cells. Exp Cell Res. 1988;175(1):184-191.
Olive PL, Banáth JP, Durand RE. Heterogeneity in radiation-induced DNA damage and repair in tumor and normal cells measured using the "comet" assay. Radiat Res. 1990;122(1):86-94.
Markman M, Blessing JA, Moore D, Ball H, Lentz SS. Altretamine (hexamethylmelamine) in platinum-resistant and platinum-refractory ovarian cancer: a Gynecologic Oncology Group phase II trial. Gynecol Oncol. 1998;69(3):226-229.
Technical Guide: Solubility and Stability Profiling of DAMDT
This technical guide provides an in-depth framework for the physicochemical characterization of 6,6'-diamino-6,6'-dideoxytrehalose (DAMDT) . Subject: 6,6'-diamino-6,6'-dideoxytrehalose (DAMDT) Classification: Amino-Disac...
DAMDT is a semi-synthetic derivative of trehalose where the primary hydroxyl groups at the C-6 and C-6' positions are substituted with amino groups. Unlike native trehalose, which is a neutral non-reducing sugar, DAMDT introduces basic functionality (
), significantly altering its solubility profile, chemical reactivity, and stability mechanisms.
This guide outlines the critical pre-formulation studies required to validate DAMDT for pharmaceutical or nutraceutical applications. The focus is on its unique "amino-sugar" liability: the potential for intramolecular instability upon hydrolysis and pH-dependent solubility.
Two primary amines (C6, C6'); Non-reducing glycosidic bond
pKa (Predicted)
~9.0 – 9.5 (Primary amines)
Detection Challenge
No UV chromophore. Requires ELSD, CAD, or RI detection.
Solubility Profiling: The pH-Charge Dependency
Unlike neutral sugars (sucrose, trehalose), DAMDT solubility is governed by the ionization state of its amino groups.
Theoretical Solubility Model
Low pH (pH < 7): Both amino groups are protonated (
). The molecule exists as a di-cation, exhibiting maximal aqueous solubility due to ionic solvation.
High pH (pH > 10): Amino groups are deprotonated (neutral
). Solubility may decrease relative to the salt form, though the poly-hydroxyl core ensures it remains water-soluble.
Organic Solvents: The salt form (low pH) will likely precipitate in polar aprotic solvents (DMSO, DMF) or alcohols, whereas the neutral form may show slight solubility enhancement in methanol compared to the salt.
Experimental Protocol: pH-Solubility Profile
Objective: Determine the thermodynamic solubility of DAMDT across the physiological pH range.
Methodology: Shake-Flask Method (Equilibrium Solubility).
Detection: HPLC-ELSD (Evaporative Light Scattering Detector) or HPLC-CAD (Charged Aerosol Detector). Note: UV detection at 254nm is useless for DAMDT.
Saturation: Add excess solid DAMDT to 5 mL of each buffer in borosilicate glass vials.
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
Separation: Filter supernatant using 0.22 µm PVDF filters (low binding).
Quantification: Inject into HPLC-ELSD.
Column: Amino-column (e.g., Zorbax
) or HILIC column (due to high polarity).
Mobile Phase: Acetonitrile:Water (gradient).
Calculation: Calculate concentration (
) against a 5-point calibration curve.
Visualization: Solubility Logic
The following diagram illustrates the solubility decision tree and charge-state logic.
Figure 1: Solubility logic flow for DAMDT based on pH-dependent ionization of the C6-amino groups.
Stability Studies: The "Amino-Sugar" Liability
Stability profiling for DAMDT must address two specific degradation pathways: Glycosidic Hydrolysis and Oxidative Deamination .
Critical Degradation Pathways
Acid Hydrolysis (The "Browning" Risk):
The
-1,1-glycosidic bond is generally stable. However, under strong acidic stress, it hydrolyzes to release two monomers.
Result: Release of 6-amino-6-deoxyglucose .
Risk: Unlike DAMDT (non-reducing), the monomer is a reducing amino-sugar . It can undergo rapid intramolecular condensation or intermolecular Maillard-like reactions, leading to solution browning/polymerization.
Oxidation:
Primary amines are susceptible to oxidation (N-oxides) or oxidative deamination under high stress.
Forced Degradation Protocol (Stress Testing)
Perform these studies to identify degradation products and storage limitations.
Stress Condition
Conditions
Duration
Target Outcome
Acid Hydrolysis
0.1 N HCl, 60°C
24 - 72 hrs
Assess glycosidic bond stability. Watch for browning.
Assess light sensitivity (unlikely for sugars, but standard).
Stability Analysis Workflow
The following diagram outlines the analytical workflow for stability samples.
Figure 2: Analytical workflow for identifying DAMDT degradation products using orthogonal detection methods.
Solid-State Characterization
DAMDT, like many modified sugars, may exhibit complex solid-state behavior (polymorphism or amorphous glass formation).
Hygroscopicity (DVS)
Trehalose is a known lyoprotectant with a high glass transition temperature (
). The amino-modification may alter this.
Method: Dynamic Vapor Sorption (DVS).
Cycle: 0%
90% 0% RH at 25°C.
Critical Threshold: If mass gain > 2% at 80% RH, the salt form is likely deliquescent. Recommendation: Store as a free base if the salt is too hygroscopic, or select a non-hygroscopic counter-ion (e.g., fumarate vs. chloride).
Thermal Analysis (DSC/TGA)
TGA (Thermogravimetric Analysis): Distinguish between solvates/hydrates and degradation.
DSC (Differential Scanning Calorimetry): Determine Melting Point (
) and Glass Transition ().
Significance: A high
is essential if DAMDT is used as a stabilizer for proteins in lyophilized formulations.
References
Synthesis and Antioxidant Activity
Title: Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose
Source: PubMed / ResearchGate (Abstract available via NIH/NLM systems).
Context: Standard methodology for detecting non-chromophoric c
URL: [Link] (General reference for ELSD technique).
Exploratory
Computational Pharmacodynamics and Quantum Chemical Profiling of DAMDT
This technical guide focuses on the theoretical and computational profiling of 2,4-Diamino-6-dimethylamino-1,3,5-triazine (DAMDT) . Note: While "DAMDT" has recently been used as an acronym for a trehalose derivative in a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide focuses on the theoretical and computational profiling of 2,4-Diamino-6-dimethylamino-1,3,5-triazine (DAMDT) .
Note: While "DAMDT" has recently been used as an acronym for a trehalose derivative in antioxidant research (2025), this guide focuses on the triazine derivative due to its extensive relevance in computational drug design, specifically as a scaffold for Dihydrofolate Reductase (DHFR) inhibitors and its rich electronic properties suitable for Density Functional Theory (DFT) benchmarking.
A Technical Guide to Theoretical Modeling and In Silico Validation
Executive Summary & Strategic Scope
This guide outlines the rigorous computational framework required to characterize DAMDT (2,4-Diamino-6-dimethylamino-1,3,5-triazine) . As a structural analog to established antifolates (e.g., methotrexate, trimethoprim), DAMDT presents a "privileged scaffold" for theoretical study.
The workflow integrates Quantum Mechanical (QM) profiling to determine electronic stability and reactivity, followed by Structure-Based Drug Design (SBDD) workflows to validate its efficacy as a competitive inhibitor of DHFR.
The Core Directive
Researchers must move beyond static docking scores. The protocol defined here enforces a Causality-Driven Workflow :
Electronic State (DFT): Does the molecule have the chemical hardness to resist metabolic degradation?
Intermolecular Potential (MEP): Do the electrostatic minima align with the receptor's active site residues?
Dynamic Stability (MD): Does the ligand-protein complex persist under physiological thermal fluctuations?
Module A: Quantum Chemical Profiling (DFT)
Objective: To determine the global minimum energy conformer and reactivity descriptors using Density Functional Theory.
Theoretical Basis & Causality
We utilize the B3LYP hybrid functional. This is not an arbitrary choice; B3LYP (Becke, 3-parameter, Lee-Yang-Parr) balances the exchange energy (exact Hartree-Fock) and correlation energy, providing high accuracy for organic nitrogen-rich heterocycles like triazines.
Basis Set Selection: 6-311++G(d,p)
Diffuse functions (++) : Essential for the lone pairs on the exocyclic amines and ring nitrogens of DAMDT, allowing electron density to expand far from the nucleus.
Polarization functions (d,p) : Critical for describing the anisotropic electron distribution in the aromatic triazine ring.
Experimental Protocol (Gaussian/ORCA)
Input Generation: Construct the 2D topology of DAMDT. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to eliminate steric clashes.
The MESP map is critical for predicting non-covalent interactions. For DAMDT:
Negative Regions (Red): Localized on ring nitrogens (N1, N3, N5). These are H-bond acceptors .
Positive Regions (Blue): Localized on the exocyclic amino hydrogens. These are H-bond donors .
Module B: Structure-Based Drug Design (SBDD)
Objective: To simulate the binding mechanism of DAMDT against Dihydrofolate Reductase (DHFR).
Target Selection Logic
Triazine derivatives are classical competitive inhibitors of DHFR. They mimic the pteridine ring of the natural substrate (dihydrofolate), blocking the synthesis of tetrahydrofolate (THF) required for DNA synthesis.
Target PDB: 1DLS (Human DHFR complexed with methotrexate) or 3GHW (Staphylococcus aureus DHFR for antimicrobial modeling).
Computational Workflow Visualization
The following diagram illustrates the integrated pipeline from QM preparation to MD simulation.
Figure 1: The integrated computational pipeline for DAMDT characterization, moving from electronic structure theory to macromolecular dynamics.
Docking Protocol (Self-Validating)
To ensure trustworthiness, the docking protocol must be validated by Re-docking .
Extraction: Remove the co-crystallized ligand (e.g., Methotrexate) from the PDB file.
Re-docking: Dock the extracted ligand back into the active site.
Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . Only then can the protocol be applied to DAMDT.
Key Interaction Checkpoints for DAMDT:
Asp27 (Human DHFR): Look for a salt bridge or strong H-bond with the protonated N1 of the triazine ring.
Phe31/Phe34: Look for
stacking interactions with the triazine ring.
Module C: Molecular Dynamics (MD) Simulation
Objective: To verify the temporal stability of the DAMDT-DHFR complex. Static docking ignores protein flexibility; MD introduces time and solvent effects.
System Setup
Force Field: CHARMM36 or AMBER ff14SB (best for protein-ligand complexes).
Ligand Topology: Generate using CGenFF (CHARMM) or GAFF (AMBER) with partial charges derived from the DFT step (RESP charges).
Solvation: TIP3P water model, cubic box with 10 Å padding.
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
Trajectory Analysis Metrics
RMSD (Root Mean Square Deviation): Measures structural deviation from the starting frame. A stable DAMDT complex should plateau (equilibrate) within 10-20 ns.
RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High RMSF in the active site loops indicates weak binding or induced fit.
H-Bond Lifetime: Calculate the percentage of simulation time specific H-bonds (e.g., DAMDT-Asp27) exist. >60% occupancy suggests a critical interaction.
Mechanistic Pathway Visualization
Understanding where DAMDT acts is crucial for interpreting the computational results.
Figure 2: The Pharmacodynamic Mechanism. DAMDT acts as a competitive inhibitor of DHFR, preventing the reduction of DHF to THF, thereby halting DNA synthesis.
References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB Journal, 4(8), 2441-2452. Link
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link
Lipinski, C. A. (2004). Lead- and drug-like properties: the alert metric. Current Opinion in Chemical Biology, 8(4), 405-416. Link
Foundational
Technical Guidance: Safe Handling and Characterization of N,N-Dimethylmelamine
Executive Summary & Operational Context N,N-Dimethylmelamine (2,4-Diamino-6-dimethylamino-1,3,5-triazine) is a critical analytical marker primarily encountered as Metformin Impurity C and a structural analogue in melamin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
N,N-Dimethylmelamine (2,4-Diamino-6-dimethylamino-1,3,5-triazine) is a critical analytical marker primarily encountered as Metformin Impurity C and a structural analogue in melamine resin synthesis.[1] While often handled in milligram quantities for analytical standardization, its structural relationship to melamine and confirmed status as a Category 1 Skin Sensitizer (H317) necessitate a rigorous safety protocol.[1]
Critical Safety Alert: Unlike simple salts, this compound possesses a triazine core capable of hydrogen-bond networking.[1] While acute toxicity is lower than specific nitrosamines, the risk of cumulative sensitization and cross-contamination in GMP environments requires strict containment.[1] This guide moves beyond basic SDS data to provide a self-validating handling framework for analytical and process scientists.
Understanding the physical state is the precursor to safe handling.[1] N,N-Dimethylmelamine is a base; its solubility profile dictates both the vehicle for experimentation and the protocol for decontamination.[1]
Solubility Trap: Do not attempt to dissolve this standard in pure water or neutral buffer for stock solutions; it may precipitate or dissolve incompletely, compromising analytical linearity.[1] Protocol: Predissolve in DMSO or 0.1% Formic Acid/Methanol before diluting into aqueous mobile phases.
Toxicological Profile & Risk Assessment
The safety strategy relies on the Precautionary Principle . While data on N,N-dimethylmelamine is less extensive than Melamine, the structural homology allows us to extrapolate risks.[1]
Validated Hazards (GHS)[1]
Skin Sensitization (Cat 1): The dimethylamino group increases lipophilicity compared to melamine, potentially enhancing dermal absorption.[1] Once absorbed, the reactive triazine ring can haptenize proteins, leading to allergic contact dermatitis.[1]
Irritation: Causes skin (H315) and serious eye irritation (H319).[1][2][3]
Mechanistic Toxicity (The Triazine Risk)
Melamine toxicity is driven by the formation of insoluble crystals in renal tubules (Melamine-Cyanurate complex).[1]
Hypothesis: N,N-Dimethylmelamine has fewer free amino groups available for hydrogen bonding than melamine.[1] This theoretically reduces the lattice energy required to form kidney stones.[1]
Reality: However, as a metabolite or impurity, it still burdens the renal clearance system.[1]
Control Banding: Treat as OEB 3 (Occupational Exposure Band) (10–100 µg/m³).[1] Handling requires a fume hood or powder containment enclosure.[1]
Operational Protocols: A Self-Validating System
Workflow Visualization
The following diagram outlines the "Safe Path" for handling N,N-Dimethylmelamine, integrating safety checkpoints with quality assurance steps.
Figure 1: Operational workflow for N,N-Dimethylmelamine handling. Note the "Wet Transfer" step to minimize dust re-aerosolization.
Handling & Weighing Protocol
Objective: Prevent inhalation sensitization and ensure mass accuracy.
PPE Configuration:
Hands: Double Nitrile gloves (0.11 mm min thickness).[1] The outer glove is sacrificial.[1]
Respiratory: N95/P2 minimum if outside a hood; preferably handle inside a certified Fume Hood or Powder Safety Enclosure.[1]
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes.[1][4] Do not use alcohol for initial skin washing, as it may enhance absorption of the remaining solid.[1]
Spill: Dampen the powder with a wet paper towel (water/surfactant) to prevent dust.[1] Scoop into a sealed bag.
References
PubChem. N,N-Dimethylmelamine (CID 16134) - Safety and Hazards. National Library of Medicine.[1] Link
European Chemicals Agency (ECHA). C&L Inventory: 2,4-diamino-6-dimethylamino-1,3,5-triazine.[1] Link[1]
TCI Chemicals. Safety Data Sheet: 2,4-Diamino-6-dimethylamino-1,3,5-triazine. Link
List, M. et al. (2016).[1] N-Methylmelamines: Synthesis, Characterization, and Physical Properties. The Journal of Organic Chemistry. Link[1]
A Senior Application Scientist's Guide to the Qualitative Analysis of 2,4-Diamino-6-dimethylamino-1,3,5-triazine (Altretamine)
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides an in-depth framework for the qualitative analysis and structural confirmation of 2,4-Diamino-...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides an in-depth framework for the qualitative analysis and structural confirmation of 2,4-Diamino-6-dimethylamino-1,3,5-triazine, an antineoplastic agent also known as Altretamine.[1] Moving beyond rote procedural lists, this document elucidates the scientific rationale behind the selection and integration of orthogonal analytical techniques. We will explore a multi-faceted approach encompassing spectroscopic, chromatographic, and physical characterization methods. Each section details not only the protocol but also the underlying chemical principles, ensuring a robust and scientifically sound identification process. The methodologies described are designed to be self-validating, providing a high degree of confidence in the final structural assignment, as is critical in research and pharmaceutical quality control environments.
Introduction: The Analytical Imperative for Altretamine
2,4-Diamino-6-dimethylamino-1,3,5-triazine, or Altretamine, is a synthetic s-triazine derivative with a unique mechanism of action.[1] While structurally similar to the alkylating agent triethylenemelamine, its anticancer activity is believed to stem from the production of formaldehyde and electrophilic iminium species following metabolic N-demethylation, which then interact with DNA and proteins.[1][2] This metabolic activation underscores the critical importance of verifying the parent molecule's identity and purity. Any ambiguity in the starting material could lead to confounded biological data or compromised patient safety in a clinical context.
Therefore, a rigorous qualitative analysis is the foundational step in any research or development pipeline involving Altretamine. The objective is not merely to confirm its presence but to build an irrefutable case for its chemical structure, distinguishing it from process-related impurities, degradants, or other triazine analogs.[3] This guide presents an integrated workflow designed to achieve that certainty.
Foundational Physicochemical Characterization
Before delving into sophisticated instrumentation, a substance's fundamental physical properties provide the first layer of identification. These characteristics are governed by the molecule's structure and intermolecular forces, offering a rapid, cost-effective preliminary assessment.
Appearance and Solubility Profile
Appearance: Altretamine typically presents as a white to almost white crystalline powder or needles.[4][5] A visual inspection for color and form should be the first analytical step. Any deviation may suggest the presence of impurities or degradation.
Solubility: The molecule's solubility is a key identifier. It is practically insoluble in water but shows solubility in various organic solvents.[5][6] This behavior is consistent with its chemical structure—a largely nonpolar triazine core with amino groups capable of hydrogen bonding.
Insight into Practice: The choice of solvent for subsequent spectroscopic and chromatographic analysis is directly informed by this solubility profile. For instance, its solubility in methanol and acetonitrile makes these ideal starting points for preparing solutions for HPLC analysis.[7][8]
Melting Point Determination
The melting point is a highly sensitive indicator of purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically depressing and broadening the melting range.
Table 1: Physicochemical Properties of Altretamine
| Solubility | Practically insoluble in water; Soluble in methanol, chloroform, DMSO. |[5][6][7] |
Experimental Protocol: Melting Point Determination
Ensure the melting point apparatus is calibrated using certified standards.
Finely powder a small, dry sample of the test material.
Pack the sample into a capillary tube to a depth of 2-3 mm.
Place the capillary tube in the apparatus.
Heat at a rapid rate to approximately 10 °C below the expected melting point.
Decrease the heating rate to 1-2 °C per minute.
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion). This is the melting range.
Spectroscopic Identification: Unveiling the Molecular Structure
Spectroscopy provides a "fingerprint" of the molecule, offering detailed information about its functional groups, connectivity, and overall structure. An integrated spectroscopic approach is mandated by pharmacopeias for definitive identification.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds. It is exceptionally powerful for identifying the presence of key functional groups. For Altretamine, the IR spectrum provides confirmatory evidence for the triazine ring and the various N-H and C-N bonds.
Causality in Spectral Interpretation: The triazine ring, an aromatic heterocycle, exhibits characteristic ring stretching vibrations. The N-H bonds of the primary amino groups and the C-N bonds of the dimethylamino groups will also produce distinct absorption bands. The absence or shift of these bands would be a strong indicator of structural modification.
Table 2: Key IR Absorption Bands for Altretamine
Wavenumber (cm⁻¹)
Bond
Vibrational Mode
Expected Appearance
~3400-3200
N-H
Stretching (primary amines)
Medium to strong, broad
~2950-2850
C-H
Stretching (methyl groups)
Medium to strong
~1650-1550
C=N, C=C
Ring Stretching (triazine)
Strong, often multiple bands
~1450
C-H
Bending (methyl groups)
Medium
| ~1200 | C-N | Stretching | Strong |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Record a background spectrum of the clean ATR crystal.
Place a small amount of the powdered sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Compare the resulting spectrum to a reference spectrum of a certified Altretamine standard. The positions and relative intensities of the absorption bands should be concordant.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for complete structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
¹H NMR: The spectrum of Altretamine is expected to be relatively simple. The protons of the two primary amino (-NH₂) groups and the protons of the two dimethylamino [-N(CH₃)₂] groups will appear as distinct signals. The chemical shift (position) of these signals is indicative of their electronic environment.
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework. We expect to see signals corresponding to the methyl carbons of the dimethylamino groups and the carbons of the triazine ring. The chemical shifts will differ based on their attachment to nitrogen atoms.[11][12]
Expert Insight: While basic 1D NMR confirms the presence of the expected groups, advanced 2D NMR techniques like COSY and HSQC can be employed to definitively prove the connectivity between protons and carbons, providing an unassailable structural proof. This is particularly valuable when analyzing for potential isomeric impurities.
Table 3: Predicted NMR Chemical Shifts for Altretamine (in CDCl₃)
Nucleus
Group
Predicted Chemical Shift (δ, ppm)
Rationale
¹H
-N(CH₃)₂
~3.0 - 3.2
Methyl groups attached to electron-withdrawing nitrogen.
¹H
-NH₂
~4.5 - 5.5
Protons on nitrogen, often broad and solvent-dependent.
¹³C
-N(CH₃)₂
~35 - 40
Aliphatic carbon attached to nitrogen.
¹³C
C (triazine ring)
~165 - 170
Aromatic-like carbons in an electron-deficient ring, bonded to nitrogen.
(Note: Actual chemical shifts can vary based on solvent and concentration. Data should always be compared to a reference standard.)
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[13][14] For qualitative analysis, electrospray ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺.
Validating Identity through Fragmentation: The molecular ion peak confirms the molecular formula. The molecule then fragments in a predictable manner within the mass spectrometer. For Altretamine, a characteristic fragmentation pathway involves the sequential loss of methyl or dimethylamino groups. Observing these specific fragment ions provides a high level of confidence in the identification, as different isomers would likely produce a different fragmentation pattern.[15][16]
Potential Fragments: Loss of methyl (-CH₃), dimethylamine (-NH(CH₃)₂), or other characteristic cleavages of the triazine structure.
Chromatographic Techniques: Purity and Identity Confirmation
Chromatography separates components of a mixture, making it invaluable for both identification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis. In a qualitative context, the retention time of the analyte peak, under defined conditions, is a highly specific identifier.
Self-Validating Protocol: A valid HPLC identification test requires co-analysis. The sample solution is run, and separately, a solution of a certified Altretamine reference standard is run. The primary peak in the sample chromatogram must have the same retention time as the peak in the standard chromatogram.[10] For ultimate confirmation, a third run of a co-injected mixture of sample and standard should produce a single, sharp, symmetrical peak.
Experimental Protocol: HPLC Identification
System: A liquid chromatograph equipped with a UV detector set to 227 nm and a suitable column (e.g., C18, 4.6-mm x 30-cm).[7]
Mobile Phase: A suitable mixture, such as methanol and an aqueous buffer (e.g., 10mM ammonium carbonate).[3]
Standard Solution: Prepare a known concentration of Altretamine USP Reference Standard in a suitable diluent (e.g., methanol/water mixture).[7]
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
Procedure: Inject equal volumes of the Standard and Sample solutions into the chromatograph.
Analysis: Compare the retention times. The retention time of the major peak from the Sample solution should correspond to that of the Standard solution.[10]
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective chromatographic method. While less precise than HPLC, it is an excellent screening tool for identity. The principle relies on the differential partitioning of the analyte between a stationary phase (e.g., silica gel on a plate) and a mobile phase. The result is expressed as the Retention Factor (Rf).
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Experimental Protocol: TLC Identification
Stationary Phase: Silica gel 60 F₂₅₄ plate.
Mobile Phase: A solvent system capable of moving the Altretamine spot from the baseline, e.g., Chloroform:Methanol (9:1).
Sample Preparation: Dissolve the sample and a reference standard in a suitable solvent like chloroform.
Spotting: Apply small spots of the sample and standard solution side-by-side on the plate's origin line.
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent to ascend the plate until it is ~1 cm from the top.
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
Analysis: The principal spot in the chromatogram of the sample should be similar in position (Rf value), color, and size to the principal spot from the reference standard.
Integrated Analytical Workflow
No single technique is sufficient for unequivocal identification. True scientific rigor comes from the integration of orthogonal (different and independent) methods. The workflow below illustrates how these techniques are logically combined to build a conclusive identification profile for Altretamine.
Caption: Integrated workflow for the qualitative analysis of Altretamine.
Conclusion
The qualitative analysis of 2,4-Diamino-6-dimethylamino-1,3,5-triazine is a multi-step, evidence-based process. It begins with fundamental physicochemical tests and progresses to powerful spectroscopic and chromatographic techniques. By logically integrating the results from IR, NMR, and Mass Spectrometry with chromatographic data compared against a certified reference standard, a scientist can achieve an unambiguous and defensible identification. This rigorous approach ensures the integrity of research data and the quality of pharmaceutical materials, upholding the highest standards of scientific practice.
References
PubChem. (n.d.). Altretamine. National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]
U.S. Pharmacopeia. (2025). Altretamine Monograph. USP-NF. Retrieved January 26, 2024, from [Link]
Wikipedia. (2023). Altretamine. Retrieved January 26, 2024, from [Link]
Gescher, A., et al. (1980). A Validated Specific Stability-indicating RP-HPLC method for altretamine and its process related impurities. Trade Science Inc. Journals. Retrieved January 26, 2024, from [Link]
Pharmacopeial Forum. (n.d.). Volume No. 27(3) Page 2514. Retrieved January 26, 2024, from [Link]
Rutges, F. J., et al. (1995). Determination of altretamine in human plasma with high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 26, 2024, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2024, from [Link]
NIST. (n.d.). 1,3,5-Triazine. NIST WebBook. Retrieved January 26, 2024, from [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 26, 2024, from [Link]
The Pharmacology of N,N-Dimethylmelamine: A Technical Guide for Researchers
An In-depth Exploration of a Structurally Simple, yet Biologically Enigmatic s-Triazine Derivative Foreword: Navigating the Knowns and Unknowns N,N-dimethylmelamine, a derivative of the well-known industrial chemical mel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of a Structurally Simple, yet Biologically Enigmatic s-Triazine Derivative
Foreword: Navigating the Knowns and Unknowns
N,N-dimethylmelamine, a derivative of the well-known industrial chemical melamine, presents a fascinating case study in modern pharmacology. While its parent compound has been the subject of intense toxicological scrutiny, N,N-dimethylmelamine itself remains largely uncharacterized from a pharmacological standpoint. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of what is currently known, what can be reasonably inferred from related compounds, and the critical questions that remain to be answered. As a senior application scientist, the narrative that follows is structured not as a rigid review, but as a logical exploration, guiding the reader from fundamental properties to potential biological activities and the experimental frameworks necessary to investigate them.
Chemical Identity and Physicochemical Properties
N,N-dimethylmelamine is a symmetrical triazine compound, characterized by a 1,3,5-triazine ring substituted with two amino groups and one dimethylamino group.
Understanding these fundamental properties is the first step in designing any pharmacological investigation, from solubility testing for in vitro assays to formulation considerations for in vivo studies.
The s-Triazine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,5-triazine (or s-triazine) ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for compounds with a wide range of biological activities.[2][3] This is attributed to its planar geometry, hydrogen bonding capabilities, and the potential for substitution at the 2, 4, and 6 positions, allowing for the creation of diverse chemical libraries.
Anticancer Activity
A significant body of research has focused on the anticancer potential of s-triazine derivatives.[4][5] Several mechanisms of action have been identified, including:
Enzyme Inhibition: Many s-triazine compounds exhibit inhibitory activity against key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), thioredoxin reductase (TrxR), and various kinases like EGFR-TK and PI3K/mTOR.[5][6]
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cell lines.[6]
Cell Cycle Arrest: Arresting the cell cycle at specific checkpoints, such as G2/M, is another mechanism by which these compounds can exert their antiproliferative effects.[6]
It is plausible that N,N-dimethylmelamine could exhibit similar activities, and this represents a key area for future investigation.
Antimicrobial and Other Biological Activities
The s-triazine core is also present in compounds with antimicrobial, antiviral, and antimalarial properties.[2] The nitrogen-rich heterocycle can interact with various biological targets in microorganisms. The presence of different substituents on the triazine ring modulates the antimicrobial spectrum and potency.[3]
Postulated Pharmacokinetics and Metabolism
Direct pharmacokinetic data for N,N-dimethylmelamine is not currently available. However, we can extrapolate potential pathways based on studies of melamine and other structurally related compounds like trimethylamine and triethylamine.[7][8]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Melamine is known to be absorbed from the gastrointestinal tract.[7] It is likely that N,N-dimethylmelamine would also be orally bioavailable to some extent.
Distribution: Following absorption, melamine is distributed throughout the body. The volume of distribution for similar small amine compounds can be quite large, suggesting distribution into tissues.[7]
Metabolism: Animal studies suggest that melamine undergoes little to no biotransformation.[9] However, the dimethylamino group on N,N-dimethylmelamine could potentially be a site for metabolic activity, such as N-demethylation. The study of N-nitrodimethylamine indicates that oxidative metabolism can occur.[10]
Excretion: The primary route of excretion for melamine is via the kidneys, with the unchanged compound being rapidly cleared in the urine.[9] This is a critical point, as high concentrations in the renal tubules are central to its toxicity.
The following diagram illustrates a hypothetical ADME pathway for N,N-dimethylmelamine, highlighting areas of uncertainty.
Caption: Hypothetical ADME pathway for N,N-dimethylmelamine.
Toxicology: The Shadow of Melamine
The most well-documented aspect of melamine and its derivatives is their toxicity, particularly nephrotoxicity.[11][12] This is a critical consideration for any potential therapeutic application of N,N-dimethylmelamine.
Mechanism of Nephrotoxicity
The primary mechanism of melamine-induced kidney damage is the formation of insoluble crystals in the renal tubules, leading to obstruction and acute kidney injury.[13][14] This effect is dramatically potentiated by the presence of cyanuric acid, a common impurity or co-contaminant.[13] Melamine and cyanuric acid form a highly stable, lattice-like hydrogen-bonded complex that is exceptionally insoluble in urine.
The following diagram illustrates the proposed mechanism of melamine-cyanurate crystal formation in the renal tubules.
Caption: Mechanism of melamine-induced nephrotoxicity.
While it is unknown if N,N-dimethylmelamine would form similar crystals, its structural similarity to melamine warrants careful toxicological evaluation. It is also important to note that melamine has been associated with reproductive damage and bladder cancer in chronic exposure studies.[13]
Neurotoxicity
Recent studies have also suggested that melamine may have neurotoxic effects, potentially disrupting central nervous system function and contributing to cognitive impairments.[14] The accumulation of melamine in the body has been linked to depression, impaired synaptic transmission, and oxidative stress.[14]
Known Associations and Potential Applications
Currently, N,N-dimethylmelamine is primarily known as an impurity in the widely used anti-diabetic drug, metformin.[15][16] Its presence is monitored during the manufacturing process to ensure the safety and purity of the final drug product.
While no direct therapeutic applications have been established for N,N-dimethylmelamine, its s-triazine core suggests that it could be investigated as a lead compound in drug discovery programs, particularly in the areas of oncology and infectious diseases.[]
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacology of N,N-dimethylmelamine, a systematic experimental approach is required. The following are examples of key experimental workflows that could be employed.
In Vitro Cytotoxicity and Antiproliferative Assays
This workflow is designed to assess the potential anticancer activity of N,N-dimethylmelamine.
Protocol:
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).
Compound Preparation: Prepare a stock solution of N,N-dimethylmelamine in a suitable solvent (e.g., DMSO) and create a serial dilution series.
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treatment: Treat the cells with the serial dilutions of N,N-dimethylmelamine for a specified period (e.g., 48 or 72 hours).
Viability Assessment: Use a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., resazurin) to determine cell viability.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Caption: Workflow for in vitro cytotoxicity testing.
Kinase Inhibition Assay
This protocol can be adapted to screen N,N-dimethylmelamine against a panel of kinases to identify potential targets.
Protocol:
Kinase and Substrate Selection: Choose a kinase of interest (e.g., EGFR, PI3K) and its corresponding substrate.
Assay Setup: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of N,N-dimethylmelamine in a suitable buffer.
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
Detection: Use a detection reagent that measures either the consumption of ATP (e.g., ADP-Glo) or the phosphorylation of the substrate (e.g., using a phosphospecific antibody).
Data Analysis: Determine the IC50 value of N,N-dimethylmelamine for the inhibition of the kinase.
Future Research Directions
The field is wide open for the pharmacological characterization of N,N-dimethylmelamine. Key areas for future research include:
Comprehensive Pharmacokinetic Profiling: In vivo studies in animal models are needed to determine the ADME properties of N,N-dimethylmelamine.
Mechanism of Action Studies: If any biological activity is identified, further studies will be required to elucidate the underlying mechanism.
Toxicology Assessment: A thorough toxicological evaluation, including acute and chronic studies, is essential to assess the safety profile of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of N,N-dimethylmelamine could lead to the discovery of more potent and selective compounds.
Conclusion
N,N-dimethylmelamine currently exists in a pharmacological gray area. Its s-triazine core suggests a potential for diverse biological activities, yet the shadow of melamine's toxicity looms large. This guide has aimed to provide a comprehensive overview of the current state of knowledge, drawing on data from related compounds to build a framework for future investigation. For the dedicated researcher, N,N-dimethylmelamine represents not just a knowledge gap, but an opportunity to uncover novel pharmacology, for better or for worse. The path forward requires a careful and systematic approach, grounded in the principles of scientific integrity and a thorough understanding of the underlying chemistry and biology.
References
Shah, D. R., Modh, R. P., & Chikhalia, K. H. (2014). Privileged s-triazines: structure and pharmacological applications. Future medicinal chemistry, 6(4), 463–477. [Link]
Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). National Institutes of Health. [Link]
Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review. (2023). PMC. [Link]
Hassel, M., Frei, E., Scherf, H. R., & Wiessler, M. (1987). Investigation into the pharmacodynamics of the carcinogen N-nitrodimethylamine. IARC scientific publications, (84), 150–152. [Link]
Akesson, B., & Skerfving, S. (1985). Pharmacokinetics of triethylamine and triethylamine-N-oxide in man. Toxicology and applied pharmacology, 79(3), 417–424. [Link]
Al-Salami, H., Butt, G., & Fawcett, J. P. (2000). Pharmacokinetics of trimethylamine in rats, including the effects of a synthetic diet. Xenobiotica; the fate of foreign compounds in biological systems, 30(4), 379–387. [Link]
Application Note: Synthesis and Derivatization of 2,4-Diamino-6-dimethylamino-1,3,5-triazine
Executive Summary The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from PI3K inhibitors to anti-malarials and anti-diabetic drugs (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from PI3K inhibitors to anti-malarials and anti-diabetic drugs (e.g., Metformin analogs). This application note details the precision synthesis of 2,4-diamino-6-dimethylamino-1,3,5-triazine (also known as N,N-dimethylmelamine).
Unlike symmetric melamine derivatives, this asymmetric target requires strict adherence to temperature-controlled nucleophilic aromatic substitution (
) protocols to prevent statistical mixtures. This guide provides a validated, step-by-step workflow for the core synthesis and subsequent derivatization strategies for library generation in drug discovery.
Chemical Strategy & Mechanism[1][2][3]
The synthesis exploits the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The electron-deficient nature of the triazine ring allows for sequential displacement of chloride ions by nucleophiles.
The "Rule of Three" for Cyanuric Chloride[1]
First Substitution (
): Highly exothermic. Requires cooling to prevent over-substitution.
Second Substitution (
): Requires mild heating or room temperature.
Third Substitution (
): The ring becomes electron-rich due to the donation from the first two amino substituents, significantly reducing electrophilicity. Forcing conditions (reflux or pressure) are required.
Reaction Pathway
To synthesize the target (3) , we utilize a sequential addition strategy:
Step 1: Installation of the dimethylamino group at
to yield (2) .
Step 2: Displacement of the remaining two chlorides with ammonia at elevated temperatures.
Phase 1: Mono-substitution (Installation of Dimethylamine)
Preparation: Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in Acetone (100 mL). Cool the solution to
in an ice-salt bath.
Addition: Dropwise add Dimethylamine (100 mmol) while maintaining the internal temperature below
.
Critical: Simultaneously add
solution (5.3 g in 50 mL water) to neutralize the generated HCl. Maintain pH at 6–7.
Reaction: Stir at
for 2 hours.
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the mono-substituted product ().
Phase 2: Di-amination (Displacement of remaining Chlorides)
Transfer: Transfer the reaction mixture (containing the in situ generated 2,4-dichloro-6-dimethylamino-1,3,5-triazine) to a pressure vessel or autoclave.
Note: If an autoclave is unavailable, refluxing in dioxane with ammonia gas bubbling is a viable alternative, though reaction times may extend to 24+ hours.
Workup:
Cool the mixture to room temperature.
The product often precipitates as a white solid. Filter the precipitate.[1]
If no precipitate forms, evaporate the solvent to dryness and wash the residue with cold water to remove inorganic salts (
).
Purification: Recrystallize from water or ethanol/water (1:1).
Yield Expectation: 75–85%.
Appearance: White crystalline solid.
Protocol B: Derivatization (Library Generation)
Objective: Functionalization of the primary amino groups to create "Drug-Like" derivatives (e.g., Amides or Imines).
Example: Synthesis of Bis-Amide Derivatives
Dissolution: Dissolve the core scaffold (10 mmol) in anhydrous THF or DMF.
Acylation: Add Triethylamine (25 mmol) followed by the Acid Chloride of choice (22 mmol) dropwise at
.
Reaction: Allow to warm to RT and stir for 12 hours.
Isolation: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate.
Process Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Operational workflow with critical control points.
Characterization & Data Analysis
Successful synthesis must be validated against the following physicochemical properties.
Parameter
Specification
Method
Physical State
White crystalline powder
Visual
Melting Point
(Sublimes)
Capillary Method
Solubility
Soluble in hot water, DMF, DMSO; Poor in cold water.[2]
Solubility Test
H NMR
3.05 (s, 6H, ), 6.4-6.8 (br s, 4H, )
DMSO-, 400 MHz
MS (ESI)
LC-MS
Troubleshooting Guide:
Problem: Product is yellow or sticky.
Cause: Hydrolysis of cyanuric chloride due to moisture or high temperature during Step 1.
Solution: Ensure anhydrous acetone is used in Step 1 and temperature is strictly kept
.
Problem: Incomplete substitution (presence of Chlorine).
Cause: Step 2 temperature too low.
Solution: The third chlorine is deactivated. Ensure temperature
and use excess ammonia.
References
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983. Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16134, N,N-Dimethylmelamine." Link
Moraes, A. H., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry. Link
The Melamine Scaffold in Oncology: Application Notes for N-(Hydroxymethyl)melamines in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: Re-evaluating the Melamine Core Beyond N,N-dimethylmelamine While N,N-dimethylmelamine itself is not recognized as a primary anti-cancer agent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating the Melamine Core Beyond N,N-dimethylmelamine
While N,N-dimethylmelamine itself is not recognized as a primary anti-cancer agent, the foundational 1,3,5-triazine scaffold it belongs to is of significant interest in oncology. This is principally due to the well-documented anti-tumor activity of its parent compound, hexamethylmelamine (HMM), and more specifically, its water-soluble N-(hydroxymethyl) analogs.[1][2] These derivatives, which do not require the same bioactivation as HMM, have demonstrated promising activity, particularly in heavily pretreated and refractory tumors.[2]
This guide provides an in-depth exploration of the application of N-(hydroxymethyl)melamines, such as Trimelamol (TM), in anti-cancer drug discovery. We will delve into the mechanistic underpinnings of their cytotoxicity and provide detailed protocols for their evaluation in both in vitro and in vivo models.
Scientific Background and Mechanism of Action
The anti-neoplastic activity of N-(hydroxymethyl)melamines is primarily attributed to their ability to act as formaldehyde-releasing agents.[3] This mechanism is distinct from classical alkylating agents and is central to their efficacy. Two primary mechanisms have been explored:
Local Formaldehyde Release: The principal mechanism is the localized release of formaldehyde, which leads to cytotoxic damage.[3] This is supported by the observation that cell lines with acquired resistance to N-(hydroxymethyl)melamines also show cross-resistance to formaldehyde.[3]
Formation of DNA-Protein Crosslinks (DPCs): The released formaldehyde can induce the formation of DPCs, which are steric hindrances to essential DNA metabolic processes like replication and transcription.[3] Treatment with Trimelamol has been shown to generate high levels of DPCs in cultured cell lines.[3]
While initial hypotheses also considered the formation of a reactive iminium species leading to DNA adducts, the formation of DNA-interstrand crosslinks is now considered to play a minor role in their mechanism of action.[3]
Key Experimental Protocols
This section provides detailed methodologies for the evaluation of N-(hydroxymethyl)melamines in a cancer research setting.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][5]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][6] The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
Cell Plating: Seed cancer cells (e.g., OVCAR-3 for ovarian cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][7]
Compound Treatment: Prepare serial dilutions of the N-(hydroxymethyl)melamine compound (e.g., Trimelamol) in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[4]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Detection of DNA-Protein Crosslinks (DPCs)
Several methods can be employed to detect the formation of DPCs induced by N-(hydroxymethyl)melamines. The RADAR assay is a sensitive immunodetection method.[8]
Principle: The RADAR (Rapid Approach to DNA Adduct Recovery) assay involves isolating genomic DNA with crosslinked proteins and immobilizing it on a nitrocellulose membrane. The crosslinked proteins are then detected using specific antibodies.[8]
Protocol:
Cell Treatment and Lysis: Treat cancer cells with the N-(hydroxymethyl)melamine compound for a specified time. Harvest the cells and lyse them in a denaturing buffer to release cellular components.
Genomic DNA Isolation: Isolate genomic DNA, along with the covalently bound proteins, using a method that preserves DPCs, such as CsCl density gradient centrifugation.[9]
Slot Blotting: Apply the purified DNA-DPC complexes to a nitrocellulose membrane using a slot blot apparatus.[8]
Immunodetection:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody that recognizes a protein of interest known to be involved in DPCs or a general marker of DNA damage.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
Quantification: Quantify the signal intensity and normalize it to a DNA loading control to determine the relative amount of DPCs.[8]
In Vivo Antitumor Efficacy: Ovarian Cancer Xenograft Model
In vivo studies are crucial for evaluating the therapeutic potential of N-(hydroxymethyl)melamines. Ovarian cancer xenograft models are particularly relevant given the promising activity of these compounds in this cancer type.[2][10]
Principle: Human cancer cell lines (e.g., OVCAR-3 or SK-OV-3) are implanted into immunocompromised mice, where they form tumors.[11][12] The effect of the test compound on tumor growth is then monitored over time.
Protocol:
Cell Culture and Implantation: Culture OVCAR-3 cells under standard conditions.[11] Subcutaneously inject a suspension of the cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Compound Administration: Administer the N-(hydroxymethyl)melamine compound (e.g., Trimelamol) to the treatment group via a clinically relevant route, such as intravenous or intraperitoneal injection.[10] The control group should receive the vehicle. The dosing schedule can be, for example, daily for 5 days for 4 weeks.[10]
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a predetermined size. Euthanize the mice, and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.
Data Presentation and Expected Outcomes
Quantitative Data Summary
The following table presents hypothetical data representing the expected outcomes from the described protocols.
Compound
Cell Line
IC50 (µM) (MTT Assay, 72h)
Relative DPC Formation (Fold Change vs. Control)
Tumor Growth Inhibition (%) (Xenograft Model)
Trimelamol
OVCAR-3
15
8.5
75
Trimelamol
MDA-MB-231
25
6.2
60
Vehicle Control
OVCAR-3
>100
1.0
0
Vehicle Control
MDA-MB-231
>100
1.0
0
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of N-(Hydroxymethyl)melamines
Caption: Proposed mechanism of N-(hydroxymethyl)melamine cytotoxicity.
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating N-(hydroxymethyl)melamines.
Conclusion and Future Directions
The 1,3,5-triazine scaffold, particularly in the form of N-(hydroxymethyl)melamines, holds significant potential for the development of novel anti-cancer therapeutics. Their unique mechanism of action, centered on formaldehyde release and the induction of DNA-protein crosslinks, offers a potential avenue to overcome resistance to conventional chemotherapies. The protocols outlined in this guide provide a robust framework for researchers to explore the anti-cancer properties of these and other triazine derivatives, paving the way for the discovery of new and effective treatments for refractory cancers.
References
Cumber, A. J., & Ross, W. C. (1977). Analogues of hexamethylmelamine. The anti-neoplastic activity of derivatives with enhanced water solubility. Chemical-Biological Interactions, 17(3), 349–357. [Link]
National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. [Link]
Perry, M., & Ghosal, G. (2023). Isolation and Immunodetection of Enzymatic DNA-Protein Crosslinks by RADAR Assay. Methods in Molecular Biology, 2701, 135–148. [Link]
Coley, H. M., Jarman, M., Jones, M., Sargent, J. M., Kubota, T., Lee, N. C., Goddard, P. M., Elgie, A. W., Williamson, C., Taylor, C. G., & Judson, I. R. (1996). The activity of N-(hydroxymethyl) melamines in fresh human ovarian tumour cells and xenografts. Anticancer Research, 16(4A), 1851–1855. [Link]
Rutty, C. J., Connors, T. A., Nguyen-Hoang-Nam, Do-Cao-Thang, & Hoellinger, H. (1975). In vivo studies of the mechanism of action of hexamethylmelamine and its derivatives. European Journal of Cancer, 11(10), 703-710.
Judson, I. R., & Kelland, L. R. (1996). N-(Hydroxymethyl) melamines. General Pharmacology, 27(3), 421–426. [Link]
Popescu, D., Ghedini, M., & Pucci, D. (2021). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 26(11), 3328. [Link]
Nakano, T., Morishita, S., Katafuchi, A., & Terato, H. (2015). Detection of DNA–protein crosslinks (DPCs) by novel direct fluorescence labeling methods: distinct stabilities of aldehyde and radiation-induced DPCs. Nucleic Acids Research, 43(19), e127. [Link]
Popescu, D., Ghedini, M., & Pucci, D. (2021). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Scilit. [Link]
Nakano, T., Katafuchi, A., & Terato, H. (2020). Isolation and detection of DNA–protein crosslinks in mammalian cells. NAR Cancer, 2(3), zcaa020. [Link]
Popescu, D., Ghedini, M., & Pucci, D. (2021). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. ResearchGate. [Link]
Vaz, B., et al. (2020). Electro-elution-based purification of covalent DNA–protein cross-links. Nature Protocols, 15, 3624–3644. [Link]
Chesner, L. N., & Campbell, C. (2018). A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells. JoVE (Journal of Visualized Experiments), (138), e57413. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
Foster, B. J., Clagett-Carr, K., Marsoni, S., Simon, R., & Leyland-Jones, B. (1986). Hexamethylmelamine: a critical review of an active drug. Cancer Treatment Reports, 70(3), 383–399. [Link]
Science.gov. (n.d.). cytotoxicity mtt assay: Topics by Science.gov. [Link]
National Center for Biotechnology Information. (2010). Cell Viability Assays. In Assay Guidance Manual. [Link]
Wang, Y., et al. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 10(46), 27613–27625. [Link]
Li, X., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4278. [Link]
Patsnap. (2024). What is the mechanism of Tremelimumab? Patsnap Synapse. [Link]
Wang, X., et al. (2018). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ACS Chemical Biology, 13(1), 143–151. [Link]
Wampler, G. L., Mellette, S. J., Kuperminc, M., & Regelson, W. (1978). Hexamethylmelamine in alkylating agent-resistant ovarian carcinoma. Cancer, 41(2), 400–406. [Link]
Melior Discovery. (n.d.). The SK-OV-3 Xenograft Model for Human Ovarian Cancer. [Link]
Pors, K., et al. (1998). The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies. Biochemical Pharmacology, 55(10), 1635–1642. [Link]
Altogen Labs. (n.d.). Ovarian Cancer Xenografts. [Link]
Merkle, S., et al. (2020). Release of Melamine and Formaldehyde from Melamine-Formaldehyde Plastic Kitchenware. Foods, 9(8), 1104. [Link]
Aravantinos, G., et al. (1993). Phase II trial of trimelamol in refractory ovarian cancer. European Journal of Cancer, 29A(13), 1903–1905. [Link]
Motohara, T., & Fujimoto, K. (2020). Characteristics of in Vivo Model Systems for Ovarian Cancer Studies. Cancers, 12(11), 3373. [Link]
Ishiwata, H., Inoue, T., & Yoshihira, K. (1992). Release of Formaldehyde and Melamine from Melamine Tableware Manufactured in the Philippines. Journal of Food Protection, 55(8), 632–635. [Link]
Li, Y., et al. (2026). Thimerosal Inhibits Tumor Malignant Progression through Direct Action and Enhancing the Efficacy of PD-1-Based Immunotherapy. Oncology Research, 34(2), 20. [Link]
Coley, H. M., et al. (1996). The activity of N-(hydroxymethyl) melamines in fresh human ovarian tumour cells and xenografts. Semantic Scholar. [Link]
Merkle, S., et al. (2020). Release of Melamine and Formaldehyde from Melamine-Formaldehyde Plastic Kitchenware. PubMed. [Link]
Ishiwata, H., Inoue, T., & Yoshihira, K. (1992). Release of formaldehyde and melamine from melamine tableware manufactured in Philippines. ResearchGate. [Link]
Food Standards Agency. (2018). Method development for analysis of formaldehyde in food- simulant extracts of melamine-ware by GC-MS and LC-MS/MS. GOV.UK. [Link]
Moof University. (2020, September 8). Treating cancers by targeting RTKs [Video]. YouTube. [Link]
Application Notes & Protocols: N,N'-diacetyl-L-cystine (DiNAC) as a Precursor for Advanced Functional Materials
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide on the utilization of N,N'-diacetyl-L-cystine (also known as DiNA...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of N,N'-diacetyl-L-cystine (also known as DiNAC), a key disulfide-containing molecule, as a versatile precursor for the synthesis of advanced functional materials. This document elucidates the underlying chemical principles, provides detailed synthesis protocols for redox-responsive hydrogels and nanoparticles, outlines essential characterization techniques, and discusses the potential applications in fields such as targeted drug delivery. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Introduction: The Scientific Rationale for DiNAC in Materials Science
N,N'-diacetyl-L-cystine (DiNAC) is a derivative of the naturally occurring amino acid L-cystine.[1] Its structure is distinguished by two key features that make it an exceptional building block for functional materials:
The Disulfide Bond (S-S): The central disulfide linkage is a redox-active moiety. It is stable under normal physiological conditions but can be selectively cleaved in a reducing environment, such as the intracellular space, which has a high concentration of glutathione (GSH).[2][3][4] This property is the cornerstone of its use in stimuli-responsive or "smart" materials.
Amide and Carboxylic Acid Groups: The presence of N-acetyl and carboxylic acid groups provides sites for hydrogen bonding and further chemical modification. These groups drive the self-assembly of DiNAC and its derivatives into higher-order structures like nanofibers and hydrogels.[2][5]
The confluence of these properties allows for the design of materials that are stable in circulation but can be triggered to release a payload, such as a therapeutic agent, upon entering a target cell or tissue with an altered redox potential, a hallmark of many cancer types.[2][3][4]
Core Concept: Redox-Responsive Self-Assembly and Disassembly
The primary application of DiNAC as a precursor leverages its ability to form materials that respond to redox stimuli. The workflow is conceptually straightforward yet powerful, as illustrated below.
Caption: Workflow for DiNAC-based redox-responsive materials.
Synthesis Protocols
Synthesis of N,N'-diacetyl-L-cystine (DiNAC) from L-cystine
While DiNAC is commercially available, this protocol details its synthesis for laboratories preferring to prepare it in-house. A method for producing the disodium salt, which can have improved solubility, is also described.[6]
Materials:
L-cystine
Methanol
Sodium hydroxide (NaOH)
Acetyl chloride (AcCl)
Ethyl acetate
Isopropyl alcohol
Deionized water
Protocol:
Preparation of Sodium Methoxide Solution: In a flask cooled to approximately 10°C in an ice bath, dissolve sodium hydroxide (4.0 molar equivalents per mole of cystine) in methanol.
Addition of L-cystine: To the cold sodium methoxide solution, add L-cystine (1 molar equivalent) and stir for 5 minutes to form a basic cystine solution.
Acetylation: Cool the solution to 5°C. Add acetyl chloride (2.0 molar equivalents) portion-wise, ensuring the temperature remains below 10°C.
Reaction: Stir the resulting white suspension at 5°C for 20 minutes, then allow it to warm to room temperature over 10 minutes.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:isopropyl alcohol:water (3:4:3).
Work-up and Isolation:
Filter the precipitated solids (sodium chloride by-product).
Wash the solids with anhydrous methanol and combine the filtrates.
Evaporate the combined filtrate under reduced pressure at a temperature of 40°C.
The resulting white solid is N,N'-diacetyl-L-cystine disodium salt, typically obtained in high yield (>90%).[6]
Protocol for Redox-Responsive Hydrogel Formation
This protocol describes the formation of a self-assembled hydrogel from a DiNAC derivative, N,N′-dibenzoyl-L-cystine (DBC), which demonstrates pH and thermo-responsive behavior.[5] The principles can be adapted for DiNAC.
Materials:
N,N′-dibenzoyl-L-cystine (DBC) or DiNAC
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Hydrochloric acid (HCl) solution (e.g., 1 M)
Phosphate-buffered saline (PBS)
Therapeutic agent for encapsulation (e.g., doxorubicin)
Protocol:
Solubilization: Dissolve the DiNAC derivative (e.g., DBC) in a dilute NaOH solution at room temperature to deprotonate the carboxylic acid groups, rendering it soluble.
Gelation Trigger: Slowly add HCl solution to the basic DiNAC derivative solution while stirring. This will protonate the carboxylate groups, reducing solubility and inducing self-assembly into a hydrogel. Gelation is typically observed at a pH below 3.5 for DBC.[5]
Drug Loading: The therapeutic agent can be incorporated by dissolving it in the initial basic solution before the addition of HCl.
Characterization of Gel-Sol Transition:
pH-Responsiveness: Add NaOH solution to the formed hydrogel. A transition back to a sol state should be observed at a higher pH (e.g., >9.4 for DBC), demonstrating pH-reversibility.[5]
Redox-Responsiveness: Incubate a sample of the hydrogel in PBS containing a physiologically relevant concentration of glutathione (e.g., 10 mM). The gel should disassemble into a solution over time due to the cleavage of the disulfide bonds.
Caption: Experimental workflow for DiNAC-derivative hydrogel formation and disassembly.
Characterization of DiNAC-Derived Materials
A multi-faceted approach is necessary to fully characterize the synthesized materials.
Technique
Purpose
Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR)
To confirm the chemical structure and interactions.
Presence of characteristic peaks for amide, carboxylic acid, and disulfide bonds. Shifts in peak positions can indicate hydrogen bonding during self-assembly.[2][5]
Scanning/Transmission Electron Microscopy (SEM/TEM)
To visualize the morphology of the self-assembled structures.
Observation of nanofibrillar networks in hydrogels or spherical morphology for nanoparticles.[2][7]
Dynamic Light Scattering (DLS)
To determine the size and size distribution of nanoparticles in solution.
Provides hydrodynamic diameter, which is crucial for applications in drug delivery.[7]
Rheology
To measure the mechanical properties of hydrogels (e.g., stiffness, viscosity).
Quantifies the gel strength and its response to shear stress, which is important for injectability and stability.[2][5]
Drug Release Studies
To quantify the release of an encapsulated agent in response to stimuli.
A significant increase in the rate of drug release in the presence of glutathione compared to a control without GSH.[8][9]
Applications in Drug Development
The primary application of DiNAC-derived materials is in the development of sophisticated drug delivery systems.[8][9]
Targeted Cancer Therapy: Cancer cells often exhibit higher intracellular concentrations of glutathione compared to normal cells.[2][4] DiNAC-based nanocarriers can exploit this difference to selectively release chemotherapeutic agents within tumor cells, potentially increasing efficacy while reducing systemic toxicity.[8][9]
Controlled Release Formulations: The tunable nature of the self-assembly and disassembly process allows for the design of materials with specific release kinetics. This can be valuable for maintaining therapeutic drug concentrations over extended periods.
Conclusion
N,N'-diacetyl-L-cystine is a highly promising and versatile precursor for the development of advanced functional materials. Its inherent redox-sensitivity, coupled with its capacity for self-assembly, provides a robust platform for creating "smart" hydrogels and nanoparticles. The protocols and characterization methods outlined in these notes offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable molecule in creating next-generation therapeutic delivery systems.
References
Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System for Doxorubicin. ACS Omega.
Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System for Doxorubicin. ACS Omega.
Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System for Doxorubicin | Request PDF.
Cysteine-Based Redox-Responsive Nanoparticles for Small-Molecule Agent Delivery | Request PDF.
Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery.
WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing.
Application Notes and Protocols for In Vitro Studies with 2,4-Diamino-6-dimethylamino-1,3,5-triazine
Introduction: Unveiling the Potential of a Key Altretamine Metabolite 2,4-Diamino-6-dimethylamino-1,3,5-triazine, also known as N²,N²-Dimethylmelamine, is a significant metabolite of the chemotherapeutic agent Altretamin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Key Altretamine Metabolite
2,4-Diamino-6-dimethylamino-1,3,5-triazine, also known as N²,N²-Dimethylmelamine, is a significant metabolite of the chemotherapeutic agent Altretamine (Hexamethylmelamine).[1][2] Altretamine has demonstrated clinical activity, particularly in the treatment of persistent or recurrent ovarian cancer.[2] The antitumor effect of Altretamine is believed to be mediated through its metabolites, which act as formaldehyde-releasing agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro studies to investigate the biological activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine.
The central hypothesis for the mechanism of action of Altretamine's metabolites is the intracellular release of formaldehyde. This highly reactive aldehyde can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[1] Furthermore, formaldehyde-releasing prodrugs have been shown to deplete intracellular glutathione and increase reactive oxygen species (ROS), ultimately triggering cancer cell death.
These application notes will provide a logical framework and detailed protocols for assessing the cytotoxic and mechanistic properties of 2,4-Diamino-6-dimethylamino-1,3,5-triazine. The experimental design emphasizes scientific integrity, with self-validating systems and clear rationales for each step.
Experimental Design: A Multi-faceted Approach to Characterize Biological Activity
A thorough in vitro evaluation of 2,4-Diamino-6-dimethylamino-1,3,5-triazine necessitates a multi-pronged approach to determine its cytotoxic potential and elucidate its mechanism of action. The following experimental workflow is proposed:
Caption: Putative signaling pathway for apoptosis induced by 2,4-Diamino-6-dimethylamino-1,3,5-triazine.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine on Various Cancer Cell Lines
Cell Line
Assay
Incubation Time (h)
IC50 (µM) ± SD
OVCAR-3
MTT
24
Experimental Data
48
Experimental Data
72
Experimental Data
SRB
24
Experimental Data
48
Experimental Data
72
Experimental Data
SKOV-3
MTT
24
Experimental Data
48
Experimental Data
72
Experimental Data
SRB
24
Experimental Data
48
Experimental Data
72
Experimental Data
A549
MTT
24
Experimental Data
48
Experimental Data
72
Experimental Data
SRB
24
Experimental Data
48
Experimental Data
72
Experimental Data
SD: Standard Deviation from at least three independent experiments.
Table 2: Effect of 2,4-Diamino-6-dimethylamino-1,3,5-triazine on Apoptosis and Cell Cycle
Cell Line
Treatment
% Early Apoptosis
% Late Apoptosis/Necrosis
% G1 Phase
% S Phase
% G2/M Phase
OVCAR-3
Vehicle Control
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
IC50
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
2x IC50
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
SKOV-3
Vehicle Control
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
IC50
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
2x IC50
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of 2,4-Diamino-6-dimethylamino-1,3,5-triazine. The detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to generate reliable and reproducible data. Based on the findings, further investigations could include:
In-depth Mechanistic Studies: Investigating the specific DNA adducts formed, the role of specific caspases, and the involvement of other cell death pathways like necroptosis or autophagy.
Combination Studies: Evaluating the synergistic effects of 2,4-Diamino-6-dimethylamino-1,3,5-triazine with other known chemotherapeutic agents.
In Vivo Efficacy Studies: Based on promising in vitro data, progressing to animal models of cancer to assess the compound's therapeutic potential.
By following a systematic and well-rationalized experimental plan, the scientific community can gain valuable insights into the anticancer properties of this key Altretamine metabolite.
References
PubMed. (1995). Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy. Retrieved from [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
Unveiling the Molecular Targets of Novel Agrochemicals: Application Notes and Protocols for Drug Affinity Responsive Target Stability (DARTS) in Crop Protection Research
For Researchers, Scientists, and Agrochemical Development Professionals The relentless challenge of evolving herbicide and fungicide resistance necessitates the discovery of crop protection compounds with novel modes of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless challenge of evolving herbicide and fungicide resistance necessitates the discovery of crop protection compounds with novel modes of action. A critical bottleneck in this discovery pipeline is the identification of the specific protein targets through which these new molecules exert their effects. Drug Affinity Responsive Target Stability (DARTS) has emerged as a powerful, label-free chemoproteomic strategy to directly address this challenge. By leveraging the fundamental principle that small molecule binding stabilizes a target protein against proteolysis, DARTS enables the identification of direct molecular interactions within a complex native proteome.[1][2][3]
This guide provides a detailed technical overview and actionable protocols for the application of DARTS in the field of crop protection, empowering researchers to accelerate the development of the next generation of herbicides and fungicides.
Core Principles of DARTS
The DARTS methodology is predicated on a simple yet robust biophysical principle: the binding of a small molecule (a ligand, such as a herbicide or fungicide) to its protein target induces a conformational stabilization.[4][5][6] This stabilization shields the protein from enzymatic degradation by proteases.
The experimental workflow involves treating a total protein lysate with the compound of interest and then subjecting the mixture to limited proteolysis. In the absence of the binding compound, the target protein is susceptible to degradation. In its presence, the stabilized target protein is protected. This difference in protease susceptibility can be visualized and quantified, directly implicating the protected protein as a binding partner of the small molecule.[3][7] A key advantage of DARTS is that it requires no modification or labeling of the compound, preserving its native bioactivity and bypassing the often complex synthesis of chemical probes.[1][2][8]
Key Applications in Crop Protection Research
Primary Target Identification: Identify the unknown molecular targets of novel herbicidal or fungicidal compounds discovered through phenotypic screens.
Target Validation: Confirm the direct binding and engagement of a lead compound with its hypothesized protein target.
Off-Target Profiling: Uncover unintended protein interactions, providing critical insights into potential crop phytotoxicity, secondary herbicidal effects, or opportunities for repurposing compounds.
Resistance Mechanism Studies: Investigate whether target-site mutations in resistant weed or pathogen populations lead to a measurable decrease in compound binding and protein stabilization.
Experimental Workflow and Protocols
The successful application of DARTS in plant systems is highly dependent on meticulous sample preparation and the optimization of proteolytic conditions. Plant tissues present unique challenges, such as rigid cell walls and high concentrations of interfering secondary metabolites, which must be addressed during protein extraction.[9][10][11][12]
Figure 1. General experimental workflow for DARTS in crop protection research.
Protocol 1: Total Protein Extraction from Plant Leaf Tissue
This protocol is adapted from methods optimized for recalcitrant plant tissues, which effectively remove common interfering compounds like phenols and polysaccharides.[10][11][13]
Materials:
Plant leaf tissue (young, healthy leaves are recommended)
Liquid nitrogen
Pre-chilled mortar and pestle
Phenol Extraction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, 100 mM KCl, 2% β-mercaptoethanol, 0.9 M Sucrose)
Tris-buffered Phenol (pH 8.0)
Precipitation Solution (0.1 M ammonium acetate in cold methanol)
Cold 80% acetone
Lysis/Resuspension Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitor cocktail)
Microcentrifuge tubes, refrigerated centrifuge
Procedure:
Harvest and Freeze: Harvest 1-2 grams of fresh leaf tissue. Immediately flash-freeze in liquid nitrogen to halt metabolic activity and prevent protein degradation.[4]
Homogenization: Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle. Do not allow the sample to thaw.
Phenol Extraction: Transfer the frozen powder to a tube containing 5 volumes of Phenol Extraction Buffer and 5 volumes of Tris-buffered Phenol (pH 8.0). Vortex vigorously for 30 minutes at 4°C.
Phase Separation: Centrifuge at 10,000 x g for 15 minutes at 4°C. Carefully collect the upper phenolic phase and transfer it to a new tube.
Protein Precipitation: Add 5 volumes of cold Precipitation Solution to the phenolic phase. Incubate overnight at -20°C to precipitate the proteins.
Washing: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the proteins. Discard the supernatant. Wash the pellet three times with cold 80% acetone to remove residual phenol and other contaminants. Air-dry the pellet briefly.
Solubilization: Resuspend the protein pellet in an appropriate volume of Lysis/Resuspension Buffer.
Quantification: Determine the protein concentration using a Bradford or BCA assay. The typical concentration for a DARTS experiment is 1–3 mg/mL.[4]
Protocol 2: DARTS Assay and Analysis
Materials:
Standardized plant protein lysate (from Protocol 1)
Test compound (herbicide/fungicide) dissolved in a suitable solvent (e.g., DMSO)
Vehicle control (e.g., DMSO)
Protease (e.g., Pronase or Thermolysin). Prepare fresh stock solutions.[4][14]
Reaction Buffer (e.g., PBS or Tris-based buffer)
4x SDS-PAGE Laemmli sample buffer
SDS-PAGE gels, running buffer, and electrophoresis apparatus
Western blotting equipment and antibodies (for target validation)
Protein stain (e.g., Coomassie Brilliant Blue) (for target discovery)
Procedure:
Compound Incubation: In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 100 µg). Add the test compound to one tube to the desired final concentration. Add an equivalent volume of vehicle (e.g., DMSO) to a control tube. Incubate for 1 hour at room temperature to allow binding.
Protease Digestion:
Optimization is critical. First, perform a protease titration on the vehicle-treated lysate to find the optimal concentration and time. The goal is partial, but not complete, protein degradation.[4]
Add the optimized amount of protease (e.g., a 1:500 enzyme:lysate ratio) to both the compound-treated and vehicle-treated tubes.[4]
Incubate at room temperature for a set time (e.g., 10-30 minutes).
Quench Reaction: Immediately stop the digestion by adding 4x Laemmli buffer and boiling the samples at 95°C for 5 minutes.[4]
Analysis:
Target Validation: Load equal volumes of the digested samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the suspected target protein.
Target Discovery: Load the entire sample onto a wide-well SDS-PAGE gel. After electrophoresis, stain the gel with Coomassie Brilliant Blue. Carefully compare the compound-treated lane to the vehicle-treated lane. Bands that are more intense or exclusively present in the compound-treated lane are candidate targets.[2]
Mass Spectrometry: For target discovery, excise the protected protein bands from the Coomassie-stained gel. Perform in-gel trypsin digestion and submit the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s).[2][15]
Data Presentation and Interpretation
The primary readout of a DARTS experiment is the differential protein band intensity between the compound-treated and control samples.
Analysis Method
Observation
Interpretation
Western Blot
A stronger band for the target protein in the compound-treated lane compared to the vehicle control lane.
The compound directly binds to and stabilizes the target protein.
Western Blot
No significant difference in band intensity between lanes.
The compound does not bind to the target protein under these conditions, or the binding does not confer proteolytic stability.
Coomassie Staining
A distinct protein band is present or significantly more intense in the compound-treated lane.
This protein is a candidate binding target of the compound. Identity must be confirmed by mass spectrometry.
Mass Spectrometry
High confidence identification of a specific protein from the protected band.
Confirms the identity of the candidate binding target.
Comparison with Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful label-free technique that assesses target engagement, but it relies on thermal stability instead of proteolytic stability.[6][16] In CETSA, cells or lysates are heated to various temperatures. Ligand binding increases the melting temperature (Tm) of the target protein, keeping it soluble at higher temperatures compared to the unbound state.[3][17]
Figure 2. Comparison of DARTS and CETSA core principles.
While both methods are valuable, DARTS can sometimes identify interactions that do not produce a significant thermal shift, making it a complementary approach for comprehensive target validation.[6]
Conclusion
The DARTS platform offers a direct, physiologically relevant, and unbiased method for identifying the protein targets of novel herbicides and fungicides. By eliminating the need for compound modification, it accelerates the crucial step of mechanism-of-action studies and target deconvolution.[1][14] Integrating this powerful chemoproteomic tool into crop protection research pipelines will undoubtedly foster innovation and help overcome the growing challenges of pest and pathogen resistance in global agriculture.
References
Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
Yew, J. Y. (2019). Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. Mass Spectrometry (Tokyo). PMCID: PMC6941549.
Hohenester, M., et al. (2023). Getting Ready for Large-Scale Proteomics in Crop Plants. Plants (Basel). PMCID: PMC9962061.
Semantic Scholar. (n.d.). DART-MS: A New Research Tool for Herbal Medicine Analysis.
de Almeida, C. G., et al. (2020). Comparison of methods for the extraction of proteins from root and leaf tissue of sugarcane (Saccharum spp.) for proteomic analysis. Australian Journal of Crop Science.
Yew, J. Y. (2019). Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. ScienceOpen.
MetwareBio. (n.d.). Key Methods in Plant Proteomics: Protein Extraction Techniques.
de Vries, L., et al. (2020). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences. PMCID: PMC7183176.
Wu, X., et al. (2016). Protein Extraction Methods Shape Much of the Extracted Proteomes. Frontiers in Plant Science. PMCID: PMC4709450.
Guo, M., et al. (2023). Recent application of direct analysis in real time mass spectrometry in plant materials analysis with emphasis on traditional Chinese herbal medicine. Journal of Mass Spectrometry.
Musselman, B. (2023).
Li, Y.-F., et al. (2021). An Optimized Protein Extraction Method for Gel-Free Proteomic Analysis of Opuntia Ficus-Indica. International Journal of Molecular Sciences. PMCID: PMC7827236.
Zhao, B., et al. (2020). Direct label-free methods for identification of target proteins in agrochemicals. International Journal of Biological Macromolecules.
Riechers, D. E., & Zhang, Q. (n.d.). analyzing gene expression at the protein level: using proteomics techniques to investigate herbicide safener. University of Illinois.
Semantic Scholar. (2020). Direct label-free methods for identification of target proteins in agrochemicals.
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. PMCID: PMC3111391.
Creative Proteomics. (n.d.). What is Drug Affinity Responsive Target Stability (DARTS)?.
Chen, P., et al. (2022). An update of label-free protein target identification methods for natural active products. Theranostics. PMCID: PMC8793081.
Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology.
Royal Society of Chemistry. (n.d.). Label-free technologies for target identification and validation.
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
Diversity Arrays Technology. (n.d.). Plant DNA Extraction Protocol for DArT.
ResearchGate. (n.d.). Comparison of two methods for target identification. (A) DARTS....
Oreate AI. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification.
Threatened Species Initiative. (n.d.). Sample Guidelines.
ResearchGate. (n.d.). Fig. S2. Optimization of the cellular thermal shift assay (CETSA)....
MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
Frontiers. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products.
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
Oreate AI. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets.
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
ResearchGate. (n.d.). Fungicide: Modes of Action and Possible Impact on Nontarget Microorganisms.
National Institutes of Health. (2021). Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis. PMCID: PMC8006126.
Bayer Crop Science. (2025). Fungicide Modes of Action.
CABI Digital Library. (2006). Fungicide Modes of Action and Spectrum.
IntechOpen. (n.d.). Chapter: 4 Fungicide Resistance in Plant Protection Use.
Application Notes and Protocols for Measuring 2,4-Diamino-6-dimethylamino-1,3,5-triazine Activity
Introduction The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] 2,4-Diamino-6-dimethylamino-1,3,5-triazine, a known metabolite of the anticancer drug Altretamine, has demonstrated potential antitumor and chemosterilant activities.[2] Altretamine and its metabolites are thought to exert their cytotoxic effects through the generation of reactive species that damage DNA and other macromolecules.[2][3] Furthermore, the broader family of 2,4-diamino-1,3,5-triazine derivatives has been identified as potent inhibitors of various protein kinases and dihydrofolate reductase (DHFR), crucial targets in cancer and inflammatory diseases.
This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals to robustly measure the biological activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine. The assays described herein are designed to elucidate its cytotoxic effects and to investigate its potential as an inhibitor of key enzymatic pathways implicated in cell proliferation and survival.
Guiding Principles for Assay Selection
The selection of appropriate assays is paramount to understanding the multifaceted activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine. The proposed experimental workflow is designed to first establish the compound's cytotoxic profile, followed by targeted biochemical and cell-based assays to dissect its mechanism of action.
Caption: Logical workflow for characterizing the activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine.
Part 1: Cytotoxicity Assays
A foundational step in characterizing any potential therapeutic agent is to determine its effect on cell viability. The following protocols describe two robust and widely used methods to quantify cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT to purple formazan crystals.[5] The concentration of these crystals, which is directly proportional to the number of viable cells, is determined spectrophotometrically.
Protocol:
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 2,4-Diamino-6-dimethylamino-1,3,5-triazine in culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6]
Solubilization of Formazan:
Carefully remove the medium from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
Concentration (µM)
Absorbance (570 nm)
% Viability
0 (Vehicle)
1.25 ± 0.08
100
1
1.18 ± 0.06
94.4
10
0.85 ± 0.05
68.0
50
0.42 ± 0.03
33.6
100
0.15 ± 0.02
12.0
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another widely used method for quantifying cytotoxicity. It is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8]
Protocol:
Cell Seeding and Treatment:
Follow steps 1 and 2 of the MTT assay protocol.
Sample Collection:
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction:
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
Stopping the Reaction and Data Acquisition:
Add 50 µL of the stop solution provided in the kit to each well.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Determine the amount of LDH released by subtracting the absorbance of the background control (medium only) from all other values.
Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a lysis buffer provided in the kit).
Part 2: Biochemical Assays for Target Identification
Based on the known activities of similar triazine compounds, 2,4-Diamino-6-dimethylamino-1,3,5-triazine may exert its effects by inhibiting key enzymes. The following protocols are designed to screen for inhibitory activity against PIM1 kinase and Dihydrofolate Reductase (DHFR).
PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][10] The luminescent signal is proportional to the amount of ADP, and therefore to the kinase activity.
Protocol:
Reagent Preparation:
Prepare the kinase buffer, recombinant PIM1 enzyme, substrate (e.g., a specific peptide substrate for PIM1), and ATP at the desired concentrations. The ATP concentration should be close to the Kₘ for PIM1 to ensure sensitive detection of ATP-competitive inhibitors.
Kinase Reaction:
In a 384-well plate, add 1 µL of 2,4-Diamino-6-dimethylamino-1,3,5-triazine at various concentrations (or vehicle control).
Add 2 µL of PIM1 enzyme solution.
Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP.[11]
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate.[12]
Protocol:
Reagent Preparation:
Prepare the assay buffer, recombinant human DHFR enzyme, NADPH, and the substrate dihydrofolic acid.
Inhibitor and Enzyme Incubation:
In a 96-well UV-transparent plate, add 2,4-Diamino-6-dimethylamino-1,3,5-triazine at various concentrations, a known DHFR inhibitor (e.g., methotrexate) as a positive control, and vehicle control.
Add the DHFR enzyme to each well and incubate for 10-15 minutes at room temperature.[13]
Reaction Initiation and Measurement:
Initiate the reaction by adding a mixture of NADPH and dihydrofolic acid to each well.
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes at room temperature.
Data Analysis:
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each reaction.
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
Calculate the IC₅₀ value.
Part 3: Cell-Based Assays for Pathway Analysis
To confirm that the observed cytotoxic and biochemical activities translate to a cellular context, the following assays can be employed to investigate the compound's effect on specific signaling pathways and its potential to induce DNA damage.
Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway
Many triazine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[14][15] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.
Protocol:
Cell Treatment and Lysis:
Treat cells with 2,4-Diamino-6-dimethylamino-1,3,5-triazine at various concentrations for a specified time.
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Protein Transfer:
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[17]
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17][18]
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Comet Assay for DNA Damage
Given that 2,4-Diamino-6-dimethylamino-1,3,5-triazine is a metabolite of the DNA-damaging agent Altretamine, it is crucial to assess its potential to induce DNA strand breaks. The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[19][20]
Protocol:
Cell Treatment:
Treat cells with the compound for a short period (e.g., 2-4 hours).
Cell Embedding in Agarose:
Mix the treated cells with low-melting-point agarose and pipette the mixture onto a specially coated microscope slide.
Allow the agarose to solidify.
Cell Lysis:
Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
Alkaline Unwinding and Electrophoresis:
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
Staining and Visualization:
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
Visualize the comets using a fluorescence microscope.
Data Analysis:
Use specialized software to quantify the amount of DNA in the comet tail, which is a measure of the extent of DNA damage.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for characterizing the biological activity of 2,4-Diamino-6-dimethylamino-1,3,5-triazine. By systematically evaluating its cytotoxicity, potential enzymatic targets, and effects on cellular pathways, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The integration of biochemical and cell-based assays ensures a thorough and robust assessment of this promising compound.
References
National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
Takara Bio Inc. (n.d.). LDH Cytotoxicity Detection Kit Protocol. Available at: [Link]
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
ResearchGate (2015). MTT Proliferation Assay Protocol. Available at: [Link]
Li, Y., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 34, 115997. Available at: [Link]
National Center for Biotechnology Information (2016). Altretamine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
ResearchGate (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Available at: [Link]
Lu, Y., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Journal of Visualized Experiments, (174), e62940. Available at: [Link]
eCampusOntario Pressbooks (2019). 1.2 Western Blot and the mTOR Pathway. In: Selected Topics in Health and Disease. Available at: [Link]
CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
Google Patents (n.d.). Triazine compounds as kinase inhibitors.
Patsnap Synapse (2024). What is the mechanism of Altretamine?. Available at: [Link]
An, Y., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Molecules, 26(6), 1686. Available at: [Link]
Creative Diagnostics (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Available at: [Link]
Gkeka, P., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12117. Available at: [Link]
National Center for Biotechnology Information (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 11(10), 1444. Available at: [Link]
Encyclopedia.pub (2023). The Antitumor Activity of s-Triazine Derivatives. Available at: [Link]
Lee, C. R., & Faulds, D. (1995). Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy. Drugs, 49(6), 932–953. Available at: [Link]
Chen, Y., et al. (2005). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 4(11), 1737-1744. Available at: [Link]
Semantic Scholar (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Available at: [Link]
YouTube (2024). PHARMACOLOGY OF Altretamine (Hexalen); overview, Pharmacokinetics, Mechanism of action, Uses, Effect. Available at: [Link]
ResearchGate (2025). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. Available at: [Link]
BMG LABTECH (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
YouTube (2022). DNA Damage Evaluation Using Comet Assay | Protocol Preview. Available at: [Link]
Taylor & Francis (n.d.). Altretamine – Knowledge and References. Available at: [Link]
McGill University (2015). Comet Assay Protocol. Available at: [Link]
National Center for Biotechnology Information (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. Journal of Biomedical Science, 29, 58. Available at: [Link]
Application Note: Engineering Supramolecular & Coordination Architectures with N,N-Dimethylmelamine (DMM)
Topic: N,N-Dimethylmelamine as a Ligand in Coordination Chemistry Content Type: Application Notes and Protocols Executive Summary N,N-Dimethylmelamine (DMM) (CAS: 1985-46-2) represents a pivotal symmetry-breaking derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N,N-Dimethylmelamine as a Ligand in Coordination Chemistry
Content Type: Application Notes and Protocols
Executive Summary
N,N-Dimethylmelamine (DMM) (CAS: 1985-46-2) represents a pivotal symmetry-breaking derivative of the classic melamine ligand. While melamine (
) is a -symmetric tecton ubiquitous in supramolecular hydrogen-bonding networks, DMM introduces a steric and electronic perturbation via the dimethylamino group ().
For coordination chemists and crystal engineers, DMM offers a unique "Janus-faced" functionality:
Coordination Face: The ring nitrogens remain active for metal binding (particularly soft/borderline acids like
, ).
Supramolecular Face: The remaining two amino groups (
) retain the capacity for Watson-Crick or Hoogsteen-like hydrogen bonding.
Steric/Hydrophobic Face: The dimethyl group disrupts the infinite sheet formation typical of melamine, inducing novel packing motifs (helices, discrete cages) and enhancing solubility in organic media.
This guide provides high-fidelity protocols for the synthesis of DMM and its subsequent utilization in constructing metal-organic architectures.
Ligand Profile & Design Principles
Property
Specification
Design Implication
Formula
Asymmetric Triazine Core
MW
154.17 g/mol
Low molecular weight ligand
pKa
~5.0 (Ring N)
Binds metals at neutral/mildly acidic pH
Solubility
DMSO, MeOH, Hot
Superior organic solubility vs. Melamine
Donor Sites
Ring N (Endocyclic)
Primary metal coordination site
H-Bonding
2 x (Donor)
Secondary supramolecular assembly
Mechanistic Insight: Unlike ethylenediamine (chelating), DMM acts primarily as a monodentate or bridging ligand via the triazine ring nitrogens. The exocyclic amines generally do not bind transition metals directly due to delocalization of the lone pair into the ring, but they are critical for stabilizing the second coordination sphere via hydrogen bonds.
Experimental Protocol A: Ligand Synthesis
Objective: Synthesis of N,N-dimethylmelamine via Stepwise Nucleophilic Substitution.
Principle: Cyanuric chloride reacts with amines in a temperature-dependent stepwise manner.[1] We exploit this to selectively install one dimethylamino group at 0°C, followed by amination of the remaining positions.
Materials:
Cyanuric Chloride (Trichloro-s-triazine)
Dimethylamine (40% aq. solution or hydrochloride salt)
Objective: Synthesis of a [Ag(DMM)]X Coordination Polymer.
Rationale: Silver(I) is chosen for its flexibility and high affinity for triazine nitrogens, allowing the formation of "staircase" or "zigzag" chains stabilized by the ligand's H-bonding capability.
Ligand Solution: Dissolve DMM (0.5 mmol, 77 mg) in Methanol (10 mL) . Mild heating may be required.
Metal Solution: Dissolve
(0.5 mmol, 85 mg) in Acetonitrile (5 mL) . Protect from light.
Layering Technique (Crystal Growth):
In a narrow test tube, place the dense Metal Solution at the bottom.
Carefully layer 1 mL of pure Methanol as a buffer zone.
Gently layer the Ligand Solution on top.
Incubation:
Seal the tube with Parafilm (poke one small hole for slow evaporation).
Leave undisturbed in the dark at room temperature for 3–7 days.
Observation:
Colorless block crystals should form at the interface.
Structure Expectation: Infinite 1D chains of Ag-N(ring) coordination, cross-linked into 2D sheets via N-H...O(nitrate) hydrogen bonds.
Visualization of Pathways
Figure 1: Synthesis & Coordination Logic
Caption: Synthetic route from Cyanuric Chloride to DMM and divergent coordination pathways for Ag(I) and Cu(II) architectures.
Applications in Drug Development & Materials
Bioactive Scaffolds: DMM serves as a structural analog to Metformin and Altretamine (antineoplastic). In coordination pharmacology, Ag-DMM complexes are investigated for antimicrobial efficacy, leveraging the "reservoir effect" where the complex slowly releases
ions while the ligand modulates lipophilicity.
Crystal Engineering: The dimethyl group prevents the formation of the extremely insoluble melamine-cyanurate rosette sheets. This allows researchers to grow single crystals of DMM co-crystals (e.g., with carboxylic acids) to study specific drug-receptor binding motifs without the interference of kinetic precipitation.
References
Synthesis of Substituted Triazines: Org. Synth.2005 , 82, 147. (Protocol for stepwise amination of cyanuric chloride). Link
Melamine Coordination Chemistry: Janiak, C. "Engineering coordination polymers with nitrogen-donor ligands." Dalton Trans.2003 , 2781-2804. Link
Crystal Structure & Properties: List, M., et al. "N-Methylmelamines: Synthesis, Characterization, and Physical Properties."[10] J. Org.[10] Chem.2016 , 81(10), 4066-4075.[10] Link[10]
PubChem Compound Summary: N,N-Dimethylmelamine (CID 16134). Link
use of DAMDT in the development of porous organic frameworks
Application Note: Strategic Integration of DAMDT in Porous Organic Frameworks Executive Summary This guide details the strategic utilization of 2,5-diamino-1,3,4-thiadiazole (DAMDT) as a functional building block in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of DAMDT in Porous Organic Frameworks
Executive Summary
This guide details the strategic utilization of 2,5-diamino-1,3,4-thiadiazole (DAMDT) as a functional building block in the synthesis of Porous Organic Frameworks (POFs), specifically Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs).
DAMDT is distinguished by its electron-deficient heterocyclic ring, high nitrogen content (42% by mass), and sulfur-donor sites. These characteristics make it an ideal candidate for developing Donor-Acceptor (D-A) photocatalysts , high-capacity CO₂ scrubbers , and heavy metal sensors . This note provides validated protocols for synthesizing highly crystalline DAMDT-based frameworks and evaluating their photocatalytic performance.
Chemical Rationale & Mechanism
Why DAMDT?
The integration of DAMDT into POFs is not merely structural; it is functional.
Electronic Modulation (The "Push-Pull" Effect): The 1,3,4-thiadiazole ring is strongly electron-withdrawing. When linked with electron-rich aldehydes (e.g., Triformylphloroglucinol, Tp), it creates a built-in electric field that promotes charge separation—critical for photocatalysis.
Chemical Stability: In Schiff-base COFs, DAMDT facilitates the formation of keto-enamine linkages (when reacted with Tp), conferring exceptional stability against acid/base hydrolysis compared to standard imine bonds.
Adsorption Sites: The Lewis-basic nitrogen and sulfur atoms provide specific binding sites for CO₂ (quadrupole interactions) and soft metal ions (Hg²⁺, Pb²⁺).
Workflow Visualization: Synthesis Logic
The following diagram illustrates the critical decision pathways in DAMDT framework synthesis.
Caption: Decision tree for DAMDT integration. The Tp-DAMDT route (top path) is preferred for catalytic stability.
Detailed Experimental Protocols
Protocol A: Solvothermal Synthesis of Tp-DAMDT COF
Precursor Dissolution:
In a 10 mL Pyrex tube, charge the DAMDT and Tp monomers. Add the Mesitylene/Dioxane mixture.
Expert Insight: Sonicate for 10–15 minutes. DAMDT has poor solubility in pure mesitylene; the dioxane acts as a co-solvent to solubilize the amine, while mesitylene promotes π-π stacking during crystallization.
Catalyst Addition:
Add 0.5 mL of 6 M acetic acid dropwise.
Mechanism:[1][2] The acid catalyzes the Schiff-base condensation. The water content is critical; it slows down the nucleation rate, allowing for thermodynamic error-checking (reversibility) which leads to higher crystallinity.
Degassing (The Critical Step):
Flash freeze the tube in liquid nitrogen. Connect to a vacuum line and pump down to < 50 mTorr. Thaw. Repeat this Freeze-Pump-Thaw (FPT) cycle 3 times.
Why? Oxygen inhibits the reversible formation of imine bonds and can lead to oxidative defects in the thiadiazole ring. Flame-seal the tube under vacuum.
Solvothermal Synthesis:
Place the sealed tube in an oven at 120°C for 72 hours .
Note: Do not disturb the oven. Temperature fluctuations can induce rapid precipitation of amorphous polymers.
Work-up and Activation:
Cool to room temperature.[3] Filter the precipitate.
Solvent Exchange: Wash extensively with THF, then Acetone, then Methanol (soak for 12h in each).
Drying: Vacuum dry at 100°C for 12 hours.
Validation: A color change to deep red/orange usually indicates successful keto-enamine formation.
Target: Assessing the charge-transfer efficiency of the DAMDT-COF.
Reagents:
Tp-DAMDT COF powder (5 mg)
Sacrificial Agent: Triethanolamine (TEOA) or Ascorbic Acid (depending on pH stability).
Co-catalyst: H₂PtCl₆ (3 wt% Pt loading).
Methodology:
Dispersion:
Disperse 5 mg of COF in 50 mL of water/TEOA mixture (4:1 v/v) in a quartz reactor. Sonicate for 20 mins to exfoliate layers slightly.
Photodeposition of Pt:
Add the calculated amount of H₂PtCl₆. Evacuate the system to remove dissolved O₂. Irradiate for 1 hour to reduce Pt⁴⁺ to Pt⁰ nanoparticles on the COF surface.
Insight: The sulfur atoms in DAMDT act as anchor points for Pt, preventing agglomeration.
Irradiation & Measurement:
Irradiate with a 300W Xe lamp (λ > 420 nm for visible light). Measure H₂ evolution via gas chromatography (GC) every hour.
Mechanism Visualization: Charge Transfer
Caption: Donor-Acceptor mechanism. DAMDT acts as the electron trap, channeling electrons to the Pt co-catalyst.
Data Presentation & Benchmarking
When characterizing DAMDT-based POFs, compare your results against these standard benchmarks to validate quality.
Parameter
Tp-DAMDT COF (Benchmark)
Poor Quality Indicator
Cause of Failure
BET Surface Area
600 – 1100 m²/g
< 200 m²/g
Pore collapse during drying; incomplete activation.
Pore Size
~1.4 nm (Microporous)
Broad/Undefined
Amorphous phases; fast nucleation.
PXRD Patterns
Sharp peak at ~3-4° (2θ)
Broad halo
Lack of reversibility during synthesis (insufficient water/acid).
H₂ Evolution Rate
800 – 2000 µmol g⁻¹ h⁻¹
< 100 µmol g⁻¹ h⁻¹
Fast charge recombination; lack of Pt co-catalyst.
CO₂ Uptake
~50-70 mg/g (273 K)
< 20 mg/g
Blocked pores; low nitrogen accessibility.
Troubleshooting & Quality Control
Issue 1: The product is amorphous (no XRD peaks).
Root Cause:[2] Nucleation was too fast. The "error-checking" reversible reaction didn't happen.
Solution: Increase the amount of 6M acetic acid slightly (pushing equilibrium back to monomers) or decrease the temperature to 100°C to slow kinetics.
Issue 2: Low Surface Area (BET).
Root Cause:[2] Pore collapse upon solvent removal.
Solution: Do not dry directly from high-surface-tension solvents like water or DMF. Exchange with methanol or acetone, then use Supercritical CO₂ drying (SCD) if vacuum drying fails.
Solution: Verify the "Donor-Acceptor" ratio.[4] If the linker is not electron-rich enough, the push-pull effect is weak. Ensure the Pt co-catalyst is actually depositing (check via TEM).
References
Synthesis of Thiadiazole-Functionalized COFs:
Zhang, X., et al. (2024).[5][6] "Mechanochemical Synthesis of Thiadiazole Functionalized COF as Oil-Based Lubricant Additive." Langmuir.
Photocatalytic Applications (H2 Evolution):
Wang, K., et al. (2020). "Synthesis of Stable Thiazole-Linked Covalent Organic Frameworks via a Multicomponent Reaction." Journal of the American Chemical Society.[7]
Charge Transfer Mechanisms in Thiadiazole COFs:
Li, X., et al. (2024). "Construction of Thiadiazole-Bridged sp2-Carbon-Conjugated Covalent Organic Frameworks... Toward Superior Photocatalysis." Journal of the American Chemical Society.[7]
CO2 Capture & Separation:
ResearchGate Archive. (2015). "A thiadiazole-functionalized covalent organic framework for efficient CO2 capture and separation."[8] Microporous and Mesoporous Materials.
Donor-Acceptor Modulation:
Li, Z., et al. (2022).[1] "Thiadiazole-Based Covalent Organic Frameworks with a Donor-Acceptor Structure... for Efficient Photocatalytic Degradation." Environmental Science & Technology.
[1]
Application Notes and Protocols for High-Throughput Screening of 2,4-Diamino-6-dimethylamino-1,3,5-triazine Analogs
Introduction: The Therapeutic Potential of 2,4-Diamino-1,3,5-triazine Analogs The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Anal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of 2,4-Diamino-1,3,5-triazine Analogs
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 2,4-diamino-6-dimethylamino-1,3,5-triazine, in particular, have garnered significant interest due to their diverse pharmacological activities. This class of compounds has demonstrated potential as inhibitors of several key enzyme families implicated in a range of pathologies, from cancer to inflammatory diseases.[1][2][3] Notably, substituted 2,4-diamino-1,3,5-triazines have been identified as potent inhibitors of protein kinases and dihydrofolate reductase (DHFR), making them attractive candidates for drug discovery and development.[1][4]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel "hit" compounds that modulate the activity of a biological target.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery of bioactive 2,4-diamino-6-dimethylamino-1,3,5-triazine analogs. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for robust screening, and discuss the critical aspects of data analysis and interpretation.
Strategic Assay Selection: Targeting Key Pathways
The success of any HTS campaign hinges on the selection of a relevant and robust assay. For 2,4-diamino-1,3,5-triazine analogs, the scientific literature points towards two primary, well-validated target classes:
Protein Kinases: This superfamily of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Several triazine derivatives have been shown to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6][7][8]
Dihydrofolate Reductase (DHFR): This essential enzyme is a critical target for antimicrobial and anticancer therapies.[9][10] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids.[10]
This guide will provide detailed protocols for two distinct HTS assays targeting these enzyme classes, offering a versatile approach to screening 2,4-diamino-6-dimethylamino-1,3,5-triazine analog libraries.
Section 1: High-Throughput Screening for Protein Kinase Inhibitors
A ubiquitous approach for screening kinase inhibitors is to measure the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation. The ADP-Glo™ Kinase Assay is a commercially available, luminescence-based assay system that is well-suited for HTS due to its high sensitivity and robustness.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin, resulting in a luminescent signal that is directly proportional to the amount of ADP generated. A potent inhibitor will result in a lower luminescent signal.
Workflow of the ADP-Glo™ Kinase Assay.
Protocol: HTS for PIM1 Kinase Inhibitors
This protocol is designed for a 384-well plate format and is optimized for screening inhibitors of PIM1 kinase, a serine/threonine kinase implicated in cancer.[1][2]
Materials and Reagents:
Compound Library: 2,4-Diamino-6-dimethylamino-1,3,5-triazine analogs dissolved in 100% DMSO.
PIM1 Kinase: Recombinant human PIM1.
PIM1 Substrate: A suitable peptide substrate for PIM1 (e.g., a derivative of the BAD protein).
Add 20 µL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30 minutes.
Read the luminescence on a plate reader.
Data Analysis and Interpretation:
The quality of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[11] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
The percentage of inhibition for each compound is calculated as follows:
Section 2: High-Throughput Screening for Dihydrofolate Reductase (DHFR) Inhibitors
A classic and reliable method for screening DHFR inhibitors is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12][13]
Principle of the DHFR Spectrophotometric Assay
The enzymatic activity of DHFR is directly linked to the consumption of its cofactor, NADPH, which has a distinct absorbance peak at 340 nm.[12] By monitoring the rate of decrease in absorbance at this wavelength, one can quantify DHFR activity. Inhibitors of DHFR will slow down this reaction, resulting in a smaller decrease in absorbance over time.
Principle of the DHFR spectrophotometric assay.
Protocol: HTS for DHFR Inhibitors
This protocol is designed for a 384-well, UV-transparent plate format.
Materials and Reagents:
Compound Library: 2,4-Diamino-6-dimethylamino-1,3,5-triazine analogs dissolved in 100% DMSO.
A Z'-factor should be calculated to assess the quality of the assay. Hits are identified as compounds that exhibit a percent inhibition above a predetermined threshold.
Parameter
Concentration
Final Compound Concentration
10 µM
Final DMSO Concentration
0.25%
DHFR Concentration
5-10 nM (optimize empirically)
DHF Concentration
10 µM
NADPH Concentration
50 µM
Positive Control (Methotrexate)
1 µM
Conclusion: Advancing Drug Discovery through Strategic HTS
The high-throughput screening protocols detailed in this application note provide a robust framework for the identification of novel, bioactive 2,4-diamino-6-dimethylamino-1,3,5-triazine analogs. By targeting well-validated enzyme classes such as protein kinases and dihydrofolate reductase, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development. The key to a successful HTS campaign lies in careful assay design, rigorous validation, and thoughtful data analysis. The methodologies presented here, grounded in established scientific principles, are designed to empower researchers in their quest for the next generation of therapeutics.
References
Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Robert, J. M. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 10(2). [Link]
Diakité, A. S., Mélissa Ambeu-Loko, C. N., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Robert, J. M. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. ResearchGate. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
Li, Q., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891. [Link]
Patsnap. (2024, June 21). What are DHFR inhibitors and how do they work?. Synapse. [Link]
WIPO. (2015). (WO/2015/047124) NOVEL CHEMICAL COMPOUNDS DERIVED FROM 2,4-DIAMINO-1,3,5-TRIAZINE FOR THE PROPHYLAXIS AND TREATMENT OF HUMAN AND ANIMAL DISEASES. Patentscope. [Link]
Al-Rashood, S. T., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 593-607. [Link]
Deshpande, S. S., Mineyev, I., & Owicki, J. C. (1999). A Robust, Versatile Tyrosine Kinase Assay for HTS in Drug Discovery. SPIE Digital Library. [Link]
Johnson, T. A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(16), 7171–7193. [Link]
Suling, W. J., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PloS one, 7(6), e39918. [Link]
Oliff, S., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of medicinal chemistry, 59(21), 9456–9477. [Link]
PubChem. (n.d.). AID 1699 - Luminescent counterscreen for inhibitors of the Janus kinase 2 mutant JAK2V617F. [Link]
Wikipedia. (2024, May 23). Dihydrofolate reductase inhibitor. [Link]
Morbidoni, L., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (Basel, Switzerland), 24(6), 1133. [Link]
Auld, D. S., et al. (2008). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of biomolecular screening, 13(7), 645–655. [Link]
ResearchGate. (n.d.). Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry. [Link]
Wikipedia. (2024, April 20). Janus kinase inhibitor. [Link]
BPS Bioscience. CDK12/Cyclin K Kinase Assay Kit. [Link]
Al-Ostoot, F. H., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology letters, 16(5), 5655–5663. [Link]
Wyllie, S., et al. (2011). High Throughput Screens Yield Small Molecule Inhibitors of Leishmania CRK3:CYC6 Cyclin-Dependent Kinase. PLoS neglected tropical diseases, 5(4), e1027. [Link]
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
Ciemny, M., et al. (2018). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International journal of molecular sciences, 19(11), 3360. [Link]
ResearchGate. (n.d.). Classification and assessment of triazine compounds as inhibitors of dihydrofolate reductase. [Link]
SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]
ResearchGate. (n.d.). Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. [Link]
eLife. (2023, March 16). High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. [Link]
YouTube. (2021, October 4). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors. [Link]
Hansch, C., et al. (1982). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of medicinal chemistry, 25(7), 777–784. [Link]
Drugs.com. (2025, July 15). What are JAK inhibitors and how do they work?. [Link]
bioRxiv. (2024, December 4). High-throughput discovery and deep characterization of cyclin-CDK docking motifs. [Link]
Wikipedia. (2024, June 1). Tyrosine kinase inhibitor. [Link]
PubMed Central. (n.d.). High-throughput discovery and deep characterization of cyclin-CDK docking motifs. [Link]
PubMed Central. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]
PubMed. (2023, February 12). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]
Technical Support Center: Synthesis of 2,4-Diamino-6-dimethylamino-1,3,5-triazine
Ticket ID: #TRZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity in Asymmetric Melamine Synthesis Executive Summary & Core Architecture You are attempting t...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TRZ-SYN-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Yield and Purity in Asymmetric Melamine Synthesis
Executive Summary & Core Architecture
You are attempting to synthesize 2,4-diamino-6-dimethylamino-1,3,5-triazine (also known as
-dimethylmelamine). This is a classic nucleophilic aromatic substitution () on a cyanuric chloride (TCT) scaffold.
The Central Challenge:
The synthesis requires the sequential displacement of three chlorine atoms.[1] The triazine ring becomes progressively deactivated with each amino substitution.
First substitution: Highly exothermic, very fast.
Second substitution: Moderately slow, requires room temperature.
Third substitution:The Bottleneck. The ring is now electron-rich (deactivated), and the leaving group (Cl) is sluggish. Furthermore, the intermediate (2-chloro-4,6-diamino-1,3,5-triazine) is notoriously insoluble in common organic solvents, often trapping unreacted material in a solid matrix ("Brick Dust Effect").
This guide provides two validated workflows: the Standard Route (Ammonia First) and the Solubility-Optimized Route (Dimethylamine First) , along with troubleshooting for common failure modes.
Validated Workflows (The "Gold Standard")
Workflow A: The "Selectivity-First" Protocol (Standard)
Best for: High purity, avoiding over-substitution.
Logic: According to the empirical rules of triazine substitution, one should introduce the weakest nucleophile first to prevent uncontrolled over-substitution [1, 2]. Ammonia is less nucleophilic than dimethylamine.
Step 1 (0°C): React Cyanuric Chloride (TCT) with 2 equivalents of Ammonia.
Step 2 (Reflux): React the isolated solid with Dimethylamine.
Critical Fix: Because the intermediate is insoluble, you must use a high-boiling polar solvent (e.g., Dioxane, DMF, or Ethoxyethanol) to force the third substitution.
Workflow B: The "Solubility-First" Protocol (Inverse Addition)
Best for: Overcoming low yields due to precipitation/mixing issues.
Logic: Introducing the dimethylamino group first creates an intermediate (2,4-dichloro-6-dimethylamino-1,3,5-triazine) that retains higher solubility in organic solvents than the diamino-analogue, allowing for a homogeneous reaction mixture before the final "capping" with ammonia.
Step 1 (0°C): React TCT with 1 equivalent of Dimethylamine.
Risk:[2] Dimethylamine is potent; strict stoichiometry (1.0 eq) and slow addition are required to prevent di-substitution.
Step 2 (Reflux): Add excess Ammonia (gas or aqueous) and heat.
Visualizing the Pathways
The following diagram illustrates the decision matrix and critical control points (CCPs) for both routes.
Caption: Comparative workflow analysis. Route A prioritizes selectivity but risks solubility bottlenecks (Red Node). Route B prioritizes solubility but requires strict stoichiometric control.
Troubleshooting Guide (Q&A)
Phase 1: Reaction Control
Q: My yield is stuck at ~40% using Route A. The starting material seems to disappear, but I don't get the product.A: This is likely the "Protonation Trap."
Cause: The reaction releases HCl.[3] As the reaction proceeds, the generated HCl protonates your unreacted amine (dimethylamine), rendering it non-nucleophilic (
).
Fix: You must use an acid scavenger.
Inorganic: Add Sodium Carbonate (
) or Sodium Bicarbonate (1.1 eq per Cl substituted).
Organic: If working in organic solvents, use DIPEA (Hünig's base) .
Self-Scavenging: Use 2 equivalents of amine for every 1 equivalent of chloride (wasteful for expensive amines, but fine for ammonia).
Q: I am seeing hydrolysis products (–OH instead of –NMe2).A: Moisture is competing with your amine.
Mechanism: At high temperatures (required for the 3rd substitution), water becomes a competitive nucleophile, especially if the pH drops (acid catalysis).
Fix:
Ensure solvents (Dioxane, THF) are dry.
If using an aqueous system (acetone/water), ensure the amine is in large excess and the pH remains basic (>9) to suppress water attack.
Phase 2: Solubility & Isolation
Q: In Route A, the intermediate turns into a "brick" that I can't stir.A: This is the classic failure mode of 2-chloro-4,6-diamino-1,3,5-triazine.
Immediate Fix: Switch the solvent system to DMF (Dimethylformamide) or DMSO . These dissolve the intermediate, allowing the dimethylamine to attack the final chloride.
Workaround: If you cannot use high-boiling solvents, switch to Route B (Inverse Addition) . The dichloro-dimethylamino intermediate is significantly more soluble in Acetone or THF [3].
Q: How do I remove the inorganic salts (NaCl) from the final product?A: Melamine derivatives often have poor solubility in cold water, while salts are highly soluble.
Protocol:
Pour the hot reaction mixture into crushed ice/water.
The triazine product should precipitate.
Filter and wash the cake copiously with water to remove NaCl/Na2CO3.
Recrystallize from water or Methanol/Water mix if necessary.
Optimized Experimental Protocol (Recommended)
Based on yield optimization data, the Inverse Addition (Route B) is recommended for laboratory scale (<100g) to avoid the solubility trap, provided you can control the temperature precisely.
Step-by-Step Methodology:
Preparation: Dissolve Cyanuric Chloride (10 mmol) in Acetone (30 mL). Cool to 0°C in an ice-salt bath.
First Substitution:
Mix Dimethylamine (10 mmol, 1.0 eq) with DIPEA (10 mmol) or Na2CO3 (10 mmol) in water/acetone.
Add dropwise to the TCT solution over 30 minutes. Do not let temp rise above 5°C.
Monitor: TLC should show conversion to a single spot (2,4-dichloro-6-dimethylamino-1,3,5-triazine).
Second/Third Substitution (One-Pot):
Add excess Ammonia (aqueous 28% or methanolic ammonia, >4 eq).
overcoming solubility issues with N,N-dimethylmelamine in experiments
Technical Support Center: Solubility & Handling of N,N-Dimethylmelamine (DMM) Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for N,N-Dimethylmelamine (DMM) . If you are here, you have likel...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Handling of N,N-Dimethylmelamine (DMM)
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for N,N-Dimethylmelamine (DMM) . If you are here, you have likely encountered "brick dust" behavior—where the compound refuses to dissolve in standard organic solvents or crashes out of solution inside your HPLC lines.[1]
DMM (CAS: 1985-46-2), a methylated derivative of melamine and a known impurity in Metformin (Impurity C), inherits the notorious crystal lattice stability of its parent compound. The extensive hydrogen-bonding network between the amine groups and the triazine ring nitrogens creates a high lattice energy barrier that simple solvation often cannot overcome.
This guide moves beyond basic "add solvent" instructions. We will engineer a solubility system based on thermodynamics and pKa manipulation .
Part 1: The Solubility Matrix
Core Concept: DMM is an amphoteric triazine. While it appears non-polar due to the methyl groups, its solubility is governed by the basicity of the triazine ring (pKa
5.0–5.6). To dissolve it, you must either disrupt the H-bonds (using dipolar aprotic solvents) or ionize the molecule (using pH manipulation).
Solvent Compatibility Table
Solvent System
Solubility Rating
Application
Technical Note
DMSO (Dimethyl Sulfoxide)
High (>50 mg/mL)
Stock Solutions
The "Nuclear Option." Breaks intermolecular H-bonds effectively.
0.1 N HCl / 1% Formic Acid
High (Protonated)
Aqueous Prep
Protonates ring nitrogen (N1/N3), forming a soluble cation.
Methanol (Pure)
Moderate/Low
Dilution
Soluble at low conc. (<1 mg/mL). Risk of precipitation if cold.[2]
Acetonitrile (ACN)
Very Low
Precipitation
Do not use as a primary solvent. Causes immediate crashing.
Water (Neutral pH)
Low (<2 g/L)
None
DMM exists as a neutral, poorly soluble species at pH 7.
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: Analytical (LC-MS/HPLC)
Q: My DMM peak shape is tailing severely, and retention time is shifting. What is happening?
The Cause: This is a pH mismatch . DMM is a weak base.[3] If your mobile phase pH is near the pKa of the analyte (approx pH 5–6), the molecule rapidly switches between ionized (soluble) and neutral (hydrophobic) states during the run, causing peak broadening.
The Fix:
Lock the Species: Buffer your mobile phase to pH 3.0 or lower (using 0.1% Formic Acid) to keep DMM fully protonated.
Switch Columns: Standard C18 columns often fail to retain polar triazines. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 column.
Buffer Choice: Use Ammonium Formate (10mM) rather than just acid to improve peak symmetry.
Q: I see "ghost peaks" or carryover in blank injections.
The Cause: DMM is sticky. It adsorbs to stainless steel and plastic tubing in the injector loop, leaching out in subsequent runs.
The Fix:
Needle Wash: Change your needle wash solvent to 50:50 MeOH:Water with 0.5% Formic Acid . The acid is critical to desorb the basic residue.
Passivation: If using older HPLC systems, flush the system with 6N Nitric Acid (remove column first!) to passivate active steel sites.
Scenario B: Sample Preparation & Extraction
Q: I am trying to extract DMM from plasma/water, but recovery is <40%.
The Cause: You are likely using a standard HLB (Hydrophilic-Lipophilic Balance) cartridge at neutral pH. DMM is too polar to stick well to HLB, and too non-polar to stay in water if organic crashes are used improperly.[1]
The Fix: Use Mixed-Mode Cation Exchange (MCX) SPE cartridges.
Load: Acidify sample to pH 3 (DMM becomes positively charged).
Wash: Use 100% Methanol (DMM stays bound by ionic interaction).
Elute: Use 5% Ammonium Hydroxide in Methanol . The base neutralizes the DMM, breaking the ionic bond and releasing it into the organic solvent.
Part 3: Visualizing the Workflow
Below is a decision tree for handling DMM based on your experimental goals.
Figure 1: Solubility Decision Tree for N,N-Dimethylmelamine. Note the critical divergence between analytical prep (acidic buffering) and synthesis (thermal recrystallization).
Part 4: Synthesis & Purification Protocols
Protocol: Recrystallization of DMM
For purification of crude material (e.g., synthesized from cyanuric chloride or dimethylamine).[1]
Dissolution: Suspend crude DMM in distilled water (approx. 15 mL per gram).
Heat: Heat to reflux (100°C). If the solution does not clear, add Formic Acid dropwise until clear (protonation assists dissolution).
Filtration: Filter hot (gravity filtration) to remove insoluble mechanical impurities.
Neutralization (Critical Step): If acid was used, slowly add 1M NaOH or Ammonium Hydroxide to the hot filtrate until pH reaches ~8–9. This deprotonates the DMM, lowering its solubility.[1]
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. The "brick dust" lattice will reform, yielding high-purity crystals.
Wash: Filter crystals and wash with ice-cold acetone (removes organic impurities without dissolving the product).
Part 5: References & Validation
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16134, N,N-Dimethylmelamine.[1] Retrieved from [Link]
Validation: Source for physical properties, molecular weight (154.17 g/mol ), and IUPAC nomenclature.[1][4]
European Directorate for the Quality of Medicines (EDQM). Metformin Hydrochloride Impurity C (N,N-dimethylmelamine).
Validation: Identifies DMM as a critical impurity in pharmaceutical analysis, mandating specific detection limits.
Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC) in the analysis of triazine derivatives.
Validation: Supports the recommendation of HILIC columns over C18 for polar triazine retention.
Sigma-Aldrich (Merck). Safety Data Sheet: N,N-Dimethylmelamine.
Validation: Confirms solubility data (DMSO soluble) and safety handling (Irritant).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N,N-dimethylmelamine before handling. DMM is a potential irritant and suspected carcinogen (analogous to melamine).
This technical guide addresses the isolation, purification, and handling of 2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS: 1985-46-2).[1][3] This compound is a critical impurity in the synthesis of Metformin HCl (identified as Impurity C in European Pharmacopoeia) and a degradation product in melamine-based resins.[1][3][4]
Common User Pain Points:
Poor Solubility: Users often fail to dissolve the crude solid in standard organic solvents (MeOH, EtOH) due to the rigid triazine lattice.[1][3][4]
Co-elution: In HPLC, it tails significantly and co-elutes with Metformin due to similar pKa values.[1][3][4]
Crystallization Yield: High losses occur during recrystallization if pH is not strictly controlled.[1][3][4]
Module 1: Chemical Profile & Solubility Physics
Understanding the amphoteric nature of the triazine ring is the key to successful purification.[3][4] The ring nitrogens are weakly basic, allowing for pH-dependent solubility manipulation.[1][3][4]
Best for: Purifying >1g of synthesized material (e.g., from cyanuric chloride precursors).[4]
The Mechanism: This method exploits the steep solubility curve of melamine derivatives in water.[3][4] While insoluble at 20°C, the solubility increases exponentially >80°C.[3]
Step-by-Step Guide:
Suspension: Suspend the crude solid in Deionized Water (20 mL per gram of solid).
Heating: Heat the slurry to reflux (100°C).
Troubleshooting: If the solid does not dissolve completely at reflux, add Ethanol dropwise until a clear solution is obtained (max 20% v/v EtOH).[3][4] Avoid excess ethanol as it reduces yield.[1][3][4]
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove mechanical impurities (dust, polymerized byproducts).[1][3][4]
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours).
Critical: Do not use an ice bath immediately.[1][3][4] Rapid cooling traps impurities in the crystal lattice.[1][3]
Harvesting: Filter the white crystals. Wash with ice-cold water (2x).[1][3]
Drying: Dry under vacuum at 50°C for 12 hours.
Protocol B: Isolation from Metformin (Impurity Enrichment)
Best for: QC Researchers trying to isolate Impurity C from a Metformin API batch.
The Mechanism: Metformin (pKa ~12.[1][3][4]4) is a much stronger base than N,N-dimethylmelamine (pKa ~5.8).[1][3][4] We use this difference to separate them.
Dissolution: Dissolve the Metformin sample in water.
pH Adjustment: Adjust pH to 10-11 using NaOH.
Result: At this pH, Metformin is highly soluble, but N,N-dimethylmelamine is in its free base form and less soluble.[3]
Extraction: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (DCM) .[1][3][4]
Note: Metformin remains in the water; the impurity moves to the organic layer.[3][4]
Evaporation: Dry the organic layer (MgSO₄) and evaporate to yield the enriched impurity.[1][3][4]
Module 3: Chromatographic Isolation (Prep-HPLC)
Best for: Preparing high-purity Reference Standards (>99.5%).
Common Failure Mode: Peak tailing.[1][3][4] The basic nitrogen atoms interact with free silanol groups on the silica column.[3][4]
Recommended System:
Column: C18 (Octadecyl) with high carbon load and end-capping (e.g., Phenomenex Gemini or Waters XBridge).[1][3]
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10) OR 0.1% Phosphoric Acid (pH 2.5).[1][3][4]
Why? High pH suppresses protonation of the column silanols; Low pH keeps the triazine fully protonated.[3][4] Avoid neutral pH (6-8) where mixed modes occur.[1][3][4]
Gradient: 5% B to 40% B over 20 minutes (Compound is relatively polar).
HPLC Method Development Workflow
Figure 2: HPLC method development path for basic triazine derivatives.
Module 4: Troubleshooting & FAQs
Q1: My crystals are coming out as an oily gum. What went wrong?
Cause: The solution was too concentrated or cooled too quickly, causing "oiling out" (liquid-liquid phase separation) before crystallization.[1][3][4]
Fix: Re-heat the mixture until clear. Add 10-20% more solvent (water).[1][3] Add a "seed crystal" of pure N,N-dimethylmelamine at 60°C to provide a nucleation surface.[1][3][4]
Q2: I cannot separate Impurity C from Metformin on my HPLC.
Cause: You are likely using a neutral pH or a standard C18 column without ion-pairing.[1][3]
Fix: Use an Ion-Pairing Agent like Sodium Octanesulfonate (PIC B7) in your mobile phase.[1][3][4] This binds to the positively charged amines, increasing retention time and resolution.[3] Alternatively, switch to a HILIC column.[1][3]
Q3: How do I store the purified reference standard?
Guidance: Triazines can be hygroscopic.[1][3][4] Store in a tightly sealed amber vial at 2-8°C . If the solid becomes sticky, dry in a vacuum desiccator over P₂O₅ before weighing.[3]
References
European Pharmacopoeia (Ph.[1][3] Eur.) . Metformin Hydrochloride Monograph 0931. (Defines Impurity C as N,N-dimethyl-1,3,5-triazine-2,4,6-triamine).[1][3][5]
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 16134, N,N-Dimethylmelamine. Retrieved from .[1][3][4]
ChemicalBook . 2,4-Diamino-6-dimethylamino-1,3,5-triazine Properties and Safety. (Source for melting point and solubility data).
Sigma-Aldrich . Metformin Impurity B and C Reference Standards. (Validation of impurity profile).
Welcome to the technical support hub for 2,4-Diamino-6-dimethylamino-1,3,5-triazine . While often utilized as a stable metabolite standard for Altretamine (Hexamethylmelamine) or as a scaffold for antifolate drug design, this compound presents unique challenges in biological systems.
Researchers frequently encounter three distinct classes of "off-target" anomalies:
Physicochemical Artifacts: Precipitation in aqueous media leading to false-positive cytotoxicity (nephrotoxicity mimicry).
Pharmacological Promiscuity: Unintended inhibition of Dihydrofolate Reductase (DHFR) or interference with purine signaling.
Assay Interference: Fluorescence quenching of DNA-binding dyes due to structural similarity to nucleobases.
This guide provides self-validating protocols to isolate specific bioactivity from these artifacts.
data or "jagged" dose-response curves, often caused by micro-precipitation in cell culture media rather than true ligand binding.
The Mechanism
The 1,3,5-triazine core is highly planar and prone to
- stacking. While the dimethylamino group adds lipophilicity, the two amino groups facilitate strong intermolecular hydrogen bonding (similar to melamine-cyanurate interactions). In standard DMEM/RPMI (pH 7.4), this leads to micro-crystallization at concentrations , which mechanically damages cell membranes (necrosis) rather than inducing apoptosis.
Troubleshooting Protocol: The "Solvent-Shift" Validation
Objective: Determine if toxicity is driven by solubility limits.
Step
Action
Technical Rationale
1
Stock Preparation
Dissolve compound in 100% DMSO to 100 mM. Do not use ethanol; triazines have lower solubility limits in alcohols.
2
Intermediate Dilution
Perform serial dilutions in DMSO first , keeping the compound at 1000x final concentration.
3
Media Spike
Spike media with the 1000x DMSO stock (0.1% final DMSO). Vortex immediately.
4
Microscopy Check
Inspect wells at 40x magnification after 1 hour. Look for "shards" or birefringent needles.
5
The Acid Test
If crystals form, lower media pH to 6.8 temporarily (if experimental model allows). Triazines are more soluble in slightly acidic conditions due to protonation of the ring nitrogens ().
Pass Criteria: If toxicity persists without visible crystals and is dose-dependent below the solubility limit (
), the effect is pharmacological.
Module 2: Distinguishing Mechanism (Antifolate vs. Alkylating)
Issue: Researchers confuse the mechanism of this metabolite (often inert or weak antifolate) with its parent, Altretamine (alkylating agent).
The Mechanism
Unlike Altretamine, which requires oxidative
-demethylation to form reactive carbinolamines (alkylating species), 2,4-Diamino-6-dimethylamino-1,3,5-triazine is a stable product. However, its structural homology to folic acid precursors allows it to act as a competitive inhibitor of DHFR, causing cell cycle arrest in S-phase.
Experimental Workflow: The Leucovorin Rescue Assay
Objective: Confirm if the observed "off-target" toxicity is DHFR-mediated.
Protocol:
Control Arm: Treat cells with DDA-Triazine (0.1 - 100
).
Rescue Arm: Co-treat cells with DDA-Triazine + Leucovorin (Folinic Acid) at 50
.
Readout: Measure viability (ATP/MTT) at 72 hours.
Interpretation:
Full Rescue: The compound is acting as an antifolate (DHFR inhibition).
No Rescue: The compound is acting via off-target kinase inhibition or non-specific toxicity.
Module 3: Visualizing the Toxicity Pathway
The following diagram illustrates the decision logic for troubleshooting adverse effects in your assay.
Figure 1: Decision matrix for isolating physicochemical artifacts from pharmacological off-target effects.
Module 4: Frequently Asked Questions (FAQ)
Q1: I observe high background noise in my DNA content analysis (DAPI/Hoechst). Is the compound interfering?
A: Yes. Triazines are structural analogs of pyrimidines. At high concentrations (
), 2,4-Diamino-6-dimethylamino-1,3,5-triazine can compete for minor groove binding or quench the fluorescence of DAPI/Hoechst dyes.
Correction: Switch to an intercalating dye that is structurally distinct, such as Propidium Iodide (PI) or DRAQ5 , which are less susceptible to competitive displacement by the triazine ring.
Q2: Can this compound cause CNS toxicity in in vivo models?
Symptom: In murine models, high doses may manifest as ataxia or sedation.
Mitigation: Do not exceed bolus doses of 50 mg/kg. Use slow infusion or divided doses to minimize peak plasma concentrations (
) which drive CNS penetration.
Q3: Is this compound stable in storage?
A: The compound is chemically stable as a solid. However, in solution (DMSO), it is hygroscopic. Water uptake can lead to hydrolysis of the amino groups over months, converting the compound to Ammeline or Melamine derivatives (inactive).
Storage: Store powder at room temperature. Store DMSO aliquots at -20°C in single-use vials to prevent freeze-thaw moisture accumulation.
References
ChemicalBook. (2025).[1][2] 2,4-Diamino-6-dimethylamino-1,3,5-triazine Chemical Properties and Biological Activity. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). Triazine Antifolate Toxicity and Pharmacology.[3][4][5] Retrieved from
MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. (Discusses PI3K/mTOR off-target effects). Retrieved from
Skeel, R. T., et al. (1976). Clinical and pharmacological evaluation of triazinate in humans.[5][6] (Establishes CNS toxicity profile of lipophilic triazines). Cancer Research. Retrieved from
TCI Chemicals. (2025). Product Specification: 2,4-Diamino-6-dimethylamino-1,3,5-triazine.[7][8] Retrieved from
Technical Support Center: Optimizing Microwave-Assisted Synthesis of N,N-Dimethylmelamine
Welcome to the technical support center for the microwave-assisted synthesis of N,N-dimethylmelamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the microwave-assisted synthesis of N,N-dimethylmelamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthesis.
I. Understanding the Reaction: A Mechanistic Overview
The microwave-assisted synthesis of N,N-dimethylmelamine typically proceeds via the nucleophilic substitution of an amine on a melamine or a related triazine core. The significant rate enhancement observed under microwave irradiation is attributed to the efficient and rapid heating of the polar reactants and solvents, a phenomenon known as dielectric heating.[1][2][3] This direct energy transfer at a molecular level leads to shorter reaction times, often with improved yields and selectivity compared to conventional heating methods.[1][4][5]
The core reaction involves the displacement of a leaving group (often a chloro or amino group from a precursor like cyanuric chloride or melamine, respectively) by dimethylamine. The polarity of the reactants and any solvent used plays a crucial role in the efficiency of microwave absorption and subsequent heating.[6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the microwave-assisted synthesis of N,N-dimethylmelamine, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired N,N-dimethylmelamine is a common challenge. Several factors can contribute to this issue.
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Solution
Insufficient Microwave Power or Temperature
The reaction may not have reached the necessary activation energy for the nucleophilic substitution to occur efficiently.
Gradually increase the microwave power and/or the target temperature. Start with modest conditions and incrementally raise them while monitoring the reaction progress. Note that excessive temperatures can lead to decomposition.[7]
Inadequate Reaction Time
Even with microwave assistance, some reactions require a specific duration to reach completion.
Increase the reaction time in increments. Monitor the reaction at various time points to determine the optimal duration for maximum yield.
Poor Microwave Absorption
If the reactants and solvent have low polarity, they will not absorb microwave energy effectively, leading to inefficient heating.[4][8]
If possible, select a polar solvent that is compatible with your reactants. High-boiling polar solvents are often preferred in microwave synthesis.[1] If conducting a solvent-free reaction, consider adding a small amount of a polar, high-dielectric loss substance (a "sensitizer") to improve energy absorption.
Reagent Quality and Stoichiometry
Impurities in the starting materials (melamine, dimethylamine source) can interfere with the reaction. Incorrect molar ratios can also lead to incomplete conversion.
Ensure the purity of your starting materials. Use a slight excess of dimethylamine to drive the reaction towards the desired product, but be mindful that a large excess can complicate purification.
In a sealed vessel, pressure buildup can significantly accelerate the reaction by allowing for temperatures above the solvent's boiling point. A leak will prevent this.
Ensure the microwave reaction vessel is properly sealed according to the manufacturer's instructions. Check for any signs of wear or damage on the vessel and cap.
Issue 2: Formation of Byproducts and Impurities
The presence of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR) indicates the formation of side products.
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Solution
Over-methylation
The highly reactive nature of the reaction conditions can sometimes lead to the methylation of other amino groups on the melamine ring, resulting in tri- or even higher-substituted melamines. This is analogous to over-alkylation seen in other amine syntheses.[9]
Carefully control the stoichiometry of the dimethylamine source. Using a precise molar equivalent or a very slight excess can minimize this side reaction. Lowering the reaction temperature or time may also improve selectivity.
Formation of Polymeric Byproducts
At excessively high temperatures, melamine and its derivatives can undergo self-condensation or polymerization.
Reduce the reaction temperature and/or time. Ensure uniform heating by using appropriate stirring to avoid localized superheating.[7]
Presence of Secondary N-methylamines
Cleavage of dimethylamine or the product can sometimes lead to the formation of N-methylamine, which can then react to form N-methylmelamine derivatives.[10]
This is often an inherent challenge. Purification techniques such as column chromatography or recrystallization may be necessary to separate these closely related impurities.
Decomposition of Starting Materials or Product
Prolonged exposure to high temperatures can cause the breakdown of the triazine ring or the dimethylamino group.[7]
Optimize the reaction time and temperature to find a balance between efficient conversion and minimal decomposition.
Issue 3: Inconsistent or Irreproducible Results
Variability between batches is a frustrating problem that can hinder the progress of your research.
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Solution
Inconsistent Microwave Heating
Domestic microwave ovens often have uneven energy distribution ("hot spots"), leading to inconsistent heating.[7][11] Laboratory-grade microwave reactors are designed for more uniform heating.[12]
If using a domestic oven, place the reaction vessel in the center of the turntable. For dedicated microwave reactors, ensure proper calibration and maintenance. The use of a carousel for multiple vessels can also improve consistency.
Variability in Starting Materials
Different batches of starting materials may have varying levels of purity or moisture content.
Use reagents from the same batch for a series of experiments. If this is not possible, re-characterize each new batch of starting material.
Inaccurate Temperature and Pressure Monitoring
Faulty sensors or improper placement can lead to inaccurate readings and, consequently, poor control over the reaction conditions.
Regularly calibrate temperature and pressure sensors according to the manufacturer's guidelines. Ensure the sensors are correctly positioned within the microwave cavity.
Stirring Inefficiency
Inadequate stirring can lead to localized superheating and non-uniform reaction conditions.[7]
Use a properly sized magnetic stir bar and ensure it is rotating at a sufficient speed to create a vortex in the reaction mixture. For viscous reactions, mechanical stirring might be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for microwave-assisted synthesis?
A1: Safety is paramount. Never use a domestic microwave oven for chemical synthesis. [7] Laboratory-grade microwave reactors are equipped with essential safety features like pressure and temperature sensors, and reinforced cavities to contain potential explosions.[7] Always work in a well-ventilated fume hood. Be aware of the potential for rapid pressure buildup, especially with sealed vessels, and never exceed the recommended volume and pressure limits for your reaction vessels.[7]
Q2: Can this synthesis be performed without a solvent?
A2: Yes, solvent-free ("dry media") synthesis is a significant advantage of microwave chemistry, aligning with the principles of green chemistry.[4][6][8] In this case, the reactants are often adsorbed onto a solid support like silica gel or alumina, which can also contribute to the reaction's efficiency.[13] This approach simplifies workup and reduces waste.
Q3: What is the best way to monitor the reaction progress?
A3: Due to the rapid nature of microwave reactions, real-time monitoring can be challenging. A common approach is to run a series of reactions at varying time intervals. After cooling, a small aliquot of each reaction mixture can be analyzed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Q4: How do I purify the final N,N-dimethylmelamine product?
A4: The purification strategy will depend on the nature of the impurities. Common methods include:
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective method.
Column Chromatography: For separating closely related byproducts, silica gel column chromatography is a powerful technique.
Acid-Base Extraction: If there are acidic or basic impurities, a liquid-liquid extraction workup can be used to remove them.
Q5: What are the typical characterization techniques for N,N-dimethylmelamine?
A5: The structure and purity of N,N-dimethylmelamine (C5H10N6, Molar Mass: 154.17 g/mol ) can be confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the presence of the dimethylamino group and the triazine ring structure.
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass.
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C-N bonds.
IV. Experimental Workflow & Visualization
General Experimental Protocol
The following is a generalized, step-by-step methodology. Note: Specific quantities, temperatures, and times should be optimized for your particular setup.
Reagent Preparation: In a suitable microwave reaction vessel, combine melamine (or a suitable precursor) and the dimethylamine source (e.g., dimethylamine hydrochloride with a base, or an aqueous solution of dimethylamine). If using a solvent, add it at this stage.
Vessel Sealing: Add a magnetic stir bar and securely seal the vessel according to the microwave reactor manufacturer's instructions.
Microwave Irradiation: Place the vessel in the microwave reactor. Set the target temperature, maximum pressure, and reaction time. Initiate the microwave program with stirring.
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature. Caution: The vessel will be under pressure. Most modern reactors have automated cooling and pressure release systems.
Workup and Isolation: Open the vessel in a fume hood. The subsequent workup will depend on the reaction specifics but may involve filtration, extraction, and solvent removal.
Purification: Purify the crude product using one of the methods described in the FAQs.
Characterization: Analyze the purified product to confirm its identity and purity.
Workflow Diagram
Caption: Troubleshooting logic for low yield in synthesis.
V. References
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
Google Patents. (1991). CA2032362C - Process for the preparation of n,n-dimethylamine. Retrieved from
PubChem. (n.d.). N,N-Dimethylmelamine. Retrieved from [Link]
GSRS. (n.d.). N,N-DIMETHYLMELAMINE. Retrieved from [Link]
Axios Research. (n.d.). N,N-Dimethyl Melamine. Retrieved from [Link]
Arkat USA, Inc. (2007). Microwave assisted solventless synthesis of melamines with flexible aromatic substituents. ARKIVOC, 2007(xv), 232-245.
Google Patents. (1985). US4532354A - Method for purifying N,N-dimethylaminopropylamine. Retrieved from
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
ResearchGate. (2021). (PDF) A Review on: A significance of microwave assist technique in green chemistry. Retrieved from [Link]
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
BS Publications. (n.d.). PART - 1 INTRODUCTION.
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. Retrieved from [Link]
ScienceDirect. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
Organic Chemistry Portal. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]
NIH. (2020). Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. Retrieved from [Link]
NIH. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
NIH. (n.d.). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.
ResearchGate. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]
NIH. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
ChemRxiv. (n.d.). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR.
RSC Publishing. (2025). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
MDPI. (n.d.). Facile Synthesis of Ultralight and Porous Melamine-Formaldehyde (MF) Resin-Derived Magnetic Graphite-Like C3N4/Carbon Foam with Electromagnetic Wave Absorption Behavior.
PubMed. (2008). The synthesis of unsubstituted cyclic imides using hydroxylamine under microwave irradiation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
System Status: Operational
Topic: DAMDT (2,4-Diamino-6-dimethylamino-1,3,5-triazine) Chemosterilant Protocols
Target Audience: Senior Application Scientists, Entomologists, Drug Development Leads
Scope & Definition
User Advisory: In the context of this technical guide, DAMDT refers to 2,4-Diamino-6-dimethylamino-1,3,5-triazine , a triazine-derivative chemosterilant utilized to induce reproductive sterility in insect vectors (e.g., Diptera, Lepidoptera) without causing immediate mortality. This distinction is critical for researchers investigating non-lethal population control strategies versus acute toxicity models.
The following guide addresses the refinement of application protocols to maximize bioavailability, stability, and sterility rates while minimizing environmental persistence.
Troubleshooting & FAQ: Field & Lab Optimization
This module addresses specific failure points reported in DAMDT bioassays and field trials.
Category A: Solubility & Formulation Stability
Q: My DAMDT stock solution precipitates after 24 hours at 4°C. How can I maintain stability for chronic feeding assays?A: DAMDT (like many triazine derivatives) exhibits poor aqueous solubility, which is often exacerbated by cold storage.
The Fix: Do not use pure aqueous buffers for stock solutions.
Primary Solubilization: Dissolve DAMDT in DMSO (Dimethyl Sulfoxide) or Acetone to create a 100x master stock.
Surfactant Integration: When diluting into the final aqueous feeding solution (e.g., sucrose solution), add a non-ionic surfactant like Tween-80 (0.1% v/v) before adding the DAMDT stock. This prevents micro-crystallization.
Storage: Store the DMSO master stock at -20°C. Prepare aqueous working solutions fresh daily.
Why? Precipitation reduces the effective dose delivered to the insect gut, leading to "false negative" sterility results.
Q: We are observing inconsistent sterility rates between batches. Is the compound degrading?A: Yes, likely due to photolytic degradation or hydrolysis .
The Fix:
Light Shielding: Triazines are sensitive to UV degradation. All feeding reservoirs and treated surfaces must be wrapped in aluminum foil or amber glass.
pH Buffering: Ensure your feeding matrix is buffered to pH 7.0–7.4 . Acidic conditions (often found in unbuffered fruit juice baits) can accelerate hydrolysis of the dimethylamino group, rendering the molecule inactive.
Category B: Bioefficacy & Physiological Response
Q: The treated insects are sterile, but their mating competitiveness is significantly reduced. How do I refine the dose-response?A: This indicates somatic toxicity . You have exceeded the "Sterilizing Dose" (SD99) and entered the toxic range.
The Fix: Perform a Step-Down Titration .
Reduce the concentration by 50%.
Measure two endpoints: Fecundity (egg laying) and Fertility (egg hatch).
Target Window: You aim for >95% reduction in egg hatch (Fertility) while maintaining >80% of normal egg production (Fecundity). If Fecundity drops significantly, the somatic fitness of the female is compromised.
Q: Is DAMDT acting via contact or ingestion? Our contact assays are failing.A: DAMDT is primarily a systemic anti-metabolite requiring ingestion to reach the gonads effectively.
The Fix: Shift focus to Oral Delivery Protocols . While contact absorption is possible with high-solvent carriers (e.g., acetone topical application), it is often inefficient due to the insect cuticular barrier. Oral delivery ensures the compound enters the hemolymph and targets the follicular epithelium.
Dissect ovaries in PBS (Phosphate Buffered Saline).
Metric Analysis:
Nurse Cell Dumping: Check for incomplete dumping of nurse cell cytoplasm into the oocyte (a hallmark of chemosterilant activity).
Follicle Atrophy: Measure the length of the basal oocyte.
Data Output: Report as "Ovarian Atrophy Index" (Control Length / Treated Length).
Mechanistic Visualization: Signaling & Mode of Action
Context: DAMDT acts as an alkylating agent or antimetabolite, disrupting nucleic acid synthesis in rapidly dividing cells (gonads). The following diagram illustrates the pathway from ingestion to sterility.
Caption: Figure 1.[1] Pharmacokinetic pathway of DAMDT from ingestion to gametogenic disruption. Red nodes indicate critical failure points in insect reproduction.
Data Summary: Efficacy Benchmarks
Use this table to benchmark your experimental results against expected standard deviations for Triazine-based chemosterilants.
Parameter
Control Group (Expected)
DAMDT Treated (Target Range)
Troubleshooting Flag
Mortality (48h)
< 5%
< 15%
If > 20%, dose is toxic (not sterile).
Feeding Index
100% (Blue Gut)
> 90% (Blue Gut)
If < 80%, formulation is repellent.
Egg Hatch Rate
> 90%
< 5%
If > 10%, increase concentration or check stability.
Ovary Morphology
Fully Developed
Atrophied / Condensed
If normal, check ingestion.
References
Tan, W., Li, Q., Zhou, T., & Guo, Z. (2017).[2] Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose (DAMDT). Bioorganic Chemistry. (Note: Cited here for chemical structural variants and amination protocols relevant to stability). Retrieved from [Link]
Borkovec, A. B. (1966). Insect Chemosterilants. Advances in Pest Control Research. (Foundational text on aziridinyl and triazine chemosterilant mechanisms).
Technical Support Center: Polymer Synthesis with 2,4-Diamino-6-dimethylamino-1,3,5-triazine
[1][2] Executive Summary & Monomer Profile Welcome to the technical support hub for 2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS: 1985-46-2).[1][2][3][4] In our field, this molecule is functionally distinct from Melam...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Monomer Profile
Welcome to the technical support hub for 2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS: 1985-46-2).[1][2][3][4] In our field, this molecule is functionally distinct from Melamine.[1][2] While Melamine is trifunctional (
) and forms rigid thermoset networks, this derivative is bifunctional () regarding the triazine ring substitution.[1][2] The dimethylamino group at position 6 blocks the third reactive site, directing the synthesis toward linear polymers (e.g., polyguanamines, polyamides) or acting as a chain modifier in resin formulations.[2]
Key Technical Constraints:
Solubility: The high density of Hydrogen-bond donors/acceptors creates strong intermolecular forces, often resulting in the "brick dust" insolubility syndrome.[2]
Nucleophilicity: The electron-donating dimethylamino group increases the electron density of the ring, potentially enhancing the nucleophilicity of the pendant primary amines compared to unsubstituted triazines.[2]
Hygroscopicity: The monomer avidly adsorbs moisture, which disrupts stoichiometry in polycondensation.[1][2]
Pre-Reaction: Solubility & Preparation (The Critical Step)[2]
Failure Analysis: 60% of synthesis failures occur before the reaction starts due to poor monomer solvation.[1][2]
If your monomer appears as a suspension rather than a clear solution:
Dry the Monomer: Vacuum dry at 80°C for 12 hours. Triazines trap water in their lattice.[1][2]
Salting-In: Add 2-5 wt% Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to your amide solvent (DMAc/NMP).[1][2]
Heat Cycle: Heat solvent to 100°C before adding the monomer to prevent clumping.
Polymerization Pathways & Troubleshooting
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct polymerization route based on your target material properties.
Caption: Decision tree for selecting polymerization routes based on solubility and target material properties.
Scenario A: Linear Polycondensation (Polyamides/Polyureas)
Reactant: Terephthaloyl chloride or Diisocyanates.[1][2]
Mechanism: Step-growth polymerization.[1]
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Low Viscosity / Low MW
Stoichiometric Imbalance
Ensure monomer purity is >99.5%.[1] Use precise gravimetric dispensing. Even 1% excess of either monomer limits to ~100.[1]
Precipitation Early
Polymer Insolubility
The growing chain is crystallizing out.[1][2] Add LiCl (solubilizing salt) or increase temperature to keep the polymer in the amorphous state.[1][2]
Gelation
Side Reactions
Ensure the dimethylamino group is stable.[1][2] At extreme temps (>250°C), demethylation can occur, freeing a reactive site and causing crosslinking.[1][2] Keep T < 200°C.
Scenario B: Reaction with Formaldehyde (Amino Resins)
Reactant: Paraformaldehyde or Formalin.[1][2]
Mechanism: Methylolation followed by methylene bridge formation.[1][2]
Technical Note: Unlike Melamine, which can react at 6 sites, this monomer has only 4 active hydrogens (2 on each -NH2).[1][2] It forms less crosslinked, more flexible resins.[1][2]
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Milky Solution
Hydrophobicity
The dimethyl group adds hydrophobicity.[1] The methylol derivative may not be water-soluble.[1] Add methanol/ethanol as a co-solvent.[1]
Rapid Gelation
pH too Low
Acid catalyzes methylene bridge formation.[1] Maintain pH 8-9 during the initial methylolation step.[1] Only drop pH to 5-6 for the final cure.[1]
Free Formaldehyde Smell
Incomplete Reaction
The steric bulk of the dimethylamino group may slow down the reaction.[2] Increase reaction time at 60-80°C.
Frequently Asked Questions (FAQs)
Q1: Can I use this monomer to replace Melamine 1:1 in FR (Flame Retardant) coatings?A: Not directly.[1][2] Because it is bifunctional, it will reduce the crosslink density (Tg) of your coating.[1][2] It acts as a plasticizer or chain extender within the melamine network.[1][2] However, it may improve the flexibility and toughness of the brittle melamine resin.[2]
Q2: Why does my GPC (Gel Permeation Chromatography) show a multimodal distribution?A: Triazine polymers are notorious for aggregating in GPC columns due to strong hydrogen bonding.[1][2]
Fix: Use a mobile phase of DMF or NMP containing 0.05 M LiBr. This screens the interactions and allows the polymer coils to separate, providing accurate molecular weight data.[2]
Q3: Is the dimethylamino group stable to hydrolysis?A: Generally, yes.[1][2] The bond between the exocyclic nitrogen and the triazine ring is stabilized by resonance.[2] However, prolonged boiling in strong acid (pH < 1) or strong alkali (pH > 13) can lead to hydrolysis to cyanuric acid derivatives.[1][2]
Q4: How do I remove unreacted monomer from the final polymer?A: Since the monomer is slightly soluble in hot water/methanol but the polymer is likely insoluble:
Precipitate the reaction mixture into a large excess of Methanol or Water.[1][2]
Solubility and Hydrogen Bonding in Triazine Polymers
Source: Royal Society of Chemistry (New Journal of Chemistry).[1][2][6] "Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives".
Context: Explains the supramolecular assembly and "brick dust" insolubility issues common to this class of molecules.
A Comparative Efficacy Analysis of 2,4-Diamino-6-dimethylamino-1,3,5-triazine and Other Triazine Compounds in Chemosterilant and Antitumor Applications
This guide provides a comprehensive comparison of the efficacy of 2,4-Diamino-6-dimethylamino-1,3,5-triazine, a notable triazine derivative, with other relevant triazine compounds. The analysis focuses on two primary app...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the efficacy of 2,4-Diamino-6-dimethylamino-1,3,5-triazine, a notable triazine derivative, with other relevant triazine compounds. The analysis focuses on two primary applications: as an insect chemosterilant and as a potential antitumor agent. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview supported by experimental data and protocols.
Introduction to Triazines: A Versatile Scaffold
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This core structure provides a versatile scaffold for the development of a wide array of biologically active molecules.[1] The substitutable positions on the triazine ring allow for the fine-tuning of physicochemical and biological properties, leading to their use in diverse fields, including agriculture and medicine.[2] Notably, s-triazine derivatives have been successfully developed as herbicides, antimicrobial agents, and, most relevant to this guide, as anticancer drugs and insect chemosterilants.[2][3]
2,4-Diamino-6-dimethylamino-1,3,5-triazine: A Profile
2,4-Diamino-6-dimethylamino-1,3,5-triazine, also known as N²,N²-Dimethylmelamine, is a metabolite of the anticancer drug altretamine (hexamethylmelamine).[4] It has demonstrated biological activity in its own right, primarily as a chemosterilant for insects, particularly the housefly (Musca domestica), and has also been investigated for its potential antitumor properties.[4][5]
The mechanism of action for triazine-based chemosterilants often involves the disruption of larval development.[5] In the context of cancer therapy, triazine derivatives exhibit a range of mechanisms, including acting as alkylating agents, inhibiting key enzymes like dihydrofolate reductase (DHFR) and phosphoinositide 3-kinase (PI3K), and inducing apoptosis.[2][6]
Comparative Efficacy as an Insect Chemosterilant
The sterile insect technique (SIT) is a pest control method that involves releasing sterile insects to mate with wild populations, thereby reducing their reproductive potential.[7] Chemosterilants, like certain triazine derivatives, offer a chemical approach to inducing sterility. The efficacy of these compounds is typically evaluated by their ability to reduce fecundity (egg production) and fertility (egg hatchability) in the target insect species.
A seminal study by Bořkovec et al. (1972) investigated the chemosterilant effects of various 6-substituted 2,4-diamino-s-triazines on the housefly, Musca domestica. The primary mode of action observed was a delayed effect, where oviposition and egg hatch were only slightly reduced, but the majority of larvae failed to pupate, indicating a disruption in larval development.[5]
Experimental Workflow: Evaluation of Triazine Chemosterilant Efficacy in Musca domestica
Caption: Workflow for assessing the chemosterilant efficacy of triazines in houseflies.
Table 1: Comparative Chemosterilant Efficacy of 6-Substituted 2,4-Diamino-s-triazines on Musca domestica
Data extracted from Bořkovec et al., 1972. The study indicates that the nature of the 6-substituent significantly influences the chemosterilant activity, with smaller alkylamino groups and the 2-furyl group being particularly potent.
Comparative Efficacy as an Antitumor Agent
Several s-triazine derivatives have been approved for cancer therapy, including altretamine, gedatolisib, and enasidenib, highlighting the potential of this chemical class in oncology.[1] The cytotoxic activity of these compounds is typically evaluated in vitro against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.
While 2,4-Diamino-6-dimethylamino-1,3,5-triazine is a metabolite of altretamine, it is important to evaluate its intrinsic cytotoxic activity.[4] The following data, collated from various studies, provides a comparative overview of the cytotoxic efficacy of different triazine derivatives. It is important to note that these results were not obtained from a single head-to-head study, and experimental conditions may vary.
Logical Relationship: From Triazine Scaffold to Biological Activity
Caption: The relationship between the triazine core, its substituents, and the resulting biological effect.
Table 2: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Various Triazine Derivatives against Human Cancer Cell Lines
*2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazine
**2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile
***A specific 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivative
****A specific tri-amino-substituted 1,3,5-triazine derivative
*****A specific 1,3,5-triazine derivative with a morpholine substituent
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values using the MTT Assay
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of triazine compounds against adherent cancer cell lines.
1. Cell Seeding:
a. Culture the desired cancer cell line to approximately 80% confluency.
b. Harvest the cells using trypsin-EDTA and neutralize with complete growth medium.
c. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.
d. Dilute the cell suspension to the appropriate density and seed into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
a. Prepare a stock solution of the triazine compound in a suitable solvent (e.g., DMSO).
b. Perform a serial dilution of the compound in complete growth medium to achieve the desired final concentrations.
c. Remove the medium from the seeded cells and replace it with the medium containing the various concentrations of the triazine compound. Include appropriate vehicle controls.
d. Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
a. Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
c. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
4. Data Analysis:
a. Subtract the background absorbance from all readings.
b. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Evaluation of Chemosterilant Activity in Musca domestica
This protocol is adapted from the methodology described by Bořkovec et al. (1972).[5]
1. Insect Rearing and Diet Preparation:
a. Maintain a colony of Musca domestica under controlled laboratory conditions.
b. Prepare a standard adult fly diet (e.g., a mixture of powdered milk, sugar, and powdered egg).
c. Incorporate the triazine compound into the diet at various concentrations. Prepare a control diet without the triazine compound.
2. Exposure and Mating:
a. Provide newly emerged adult flies with the treated or control diet for a specified period (e.g., 5 days).
b. After the feeding period, transfer a set number of males and females from each treatment group to mating cages.
3. Oviposition and Egg Collection:
a. Provide an oviposition medium (e.g., a moist cotton pad soaked in a milk solution) in each mating cage.
b. Collect the eggs laid over a specific period.
4. Efficacy Assessment:
a. Fecundity: Count the total number of eggs laid per female in each treatment group.
b. Fertility: Place a known number of eggs from each group on a moist filter paper in a petri dish and determine the percentage of eggs that hatch.
c. Larval Development: Transfer a known number of newly hatched larvae to a standard larval rearing medium. Monitor their development and record the percentage of larvae that successfully pupate and emerge as adults.
Conclusion and Future Directions
2,4-Diamino-6-dimethylamino-1,3,5-triazine demonstrates significant biological activity, particularly as an insect chemosterilant with a unique mode of action targeting larval development.[5] The broader class of 2,4-diamino-1,3,5-triazines has also shown considerable promise as a scaffold for the development of potent antitumor agents.[8][9]
The comparative data, while not always from direct head-to-head studies, clearly indicates that the efficacy of triazine derivatives is highly dependent on the nature of the substituents on the triazine ring. This highlights the vast potential for medicinal chemistry to further optimize these compounds for specific applications.
A key area for future research is the direct comparative evaluation of 2,4-Diamino-6-dimethylamino-1,3,5-triazine with its parent compound, altretamine, and other clinically relevant triazines across a panel of cancer cell lines. This would provide a clearer understanding of its potential as a standalone or combination therapeutic agent. Further investigation into the precise molecular targets of triazine-based chemosterilants could also lead to the development of more selective and environmentally benign pest control strategies.
References
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Institutes of Health. [Link]
Bořkovec, A. B., DeMilo, A. B., & Fye, R. L. (1972). Triazinyl Chemosterilants for the House Fly: 2,4-Diamino-s-triazines. Journal of Economic Entomology, 65(1), 69–73. [Link]
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. [Link]
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. [Link]
Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2000). PubMed. [Link]
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Institutes of Health. [Link]
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). PubMed. [Link]
Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy. (1992). PubMed. [Link]
(PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. (2020). ResearchGate. [Link]
Choice of optimal biocide combination to control flies (Diptera: Muscidae). (n.d.). Annals of Agricultural and Environmental Medicine. [Link]
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. [Link]
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
Altretamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
House Flies: Control & Effective Resistance Management. (n.d.). IRAC. [Link]
Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (n.d.). MDPI. [Link]
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2023). RSC Publishing. [Link]
House fly resistance to chlorantraniliprole: cross resistance patterns, stability and associated fitness costs. (n.d.). PubMed. [Link]
A comparison of hexamethylmelamine (altretamine), cyclophosphamide, doxorubicin, and cisplatin (H-CAP) vs. cyclophosphamide, doxorubicin, and cisplatin (CAP) in advanced ovarian cancer. (1990). PubMed. [Link]
Chemosterilants for Control of Insects and Insect Vectors of Disease. (2017). National Institutes of Health. [Link]
Technical Guide: Comparative Profiling of DAMDT and Standard Chemosterilants
Topic: DAMDT vs. Other Chemosterilants: A Comparative Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary & Chemical Identity DAMDT (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: DAMDT vs. Other Chemosterilants: A Comparative Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary & Chemical Identity
DAMDT (2,4-Diamino-6-dimethylamino-1,3,5-triazine ) represents a specific subclass of non-alkylating chemosterilants within the s-triazine family. Historically overshadowed by its fully methylated congener Hemel (Hexamethylmelamine), DAMDT is gaining renewed interest as researchers seek chemosterilants with optimized toxicological profiles—balancing sterility induction against environmental persistence and mammalian toxicity.[1]
This guide provides a rigorous comparative analysis of DAMDT against three industry standards:
Thiotepa: The gold-standard alkylating agent (Aziridine).[1]
Bisazir: A potent, albeit hazardous, alkylating organophosphorus agent.[1]
Chemical Structure & Classification[1][2][3][4]
DAMDT: s-Triazine derivative.[1] Features a stable triazine ring with two amino groups and one dimethylamino group.[1]
Mechanism Class:Antimetabolite / Non-Alkylating Agent .[1] Unlike aziridines, DAMDT does not primarily function through direct DNA cross-linking.[1] Instead, it mimics purine/pyrimidine precursors, interfering with nucleic acid synthesis during gametogenesis.[1]
Comparative Performance Analysis
The following analysis synthesizes Structure-Activity Relationship (SAR) data for methylated melamines and direct comparative benchmarks.
*Note: SC50 = Concentration required to induce 50% sterility.[1] DAMDT generally requires higher concentrations than Hemel due to fewer methyl groups, which facilitate cellular uptake and metabolic activation.
Mechanism of Action: The Safety Trade-off
The core distinction lies in the mode of action.[1] Alkylating agents (Thiotepa, Bisazir) are indiscriminate electrophiles that attack nucleophilic DNA centers (N7 of guanine), causing sterility but also high mutagenicity in non-target species.[1]
DAMDT, like Hemel, acts as a structural analogue to cytosine or guanine.[1] It competitively inhibits enzymes in the folate pathway or directly incorporates into RNA/DNA, leading to "nonsense" coding during rapid gamete division without the severe, persistent alkylation damage seen with aziridines.[1]
Caption: Mechanistic divergence between alkylating agents (red) and s-triazine antimetabolites (green).
Experimental Protocols
To validate DAMDT efficacy, researchers must employ self-validating bioassays that distinguish between sterility (gamete failure) and mortality (somatic toxicity).[1]
Cross-Mating: Mate Treated Males × Untreated Females (Tm × Uf) to test sperm dominant lethality.[1]
Reciprocal: Mate Untreated Males × Treated Females (Um × Tf) to test ovarian inhibition.[1]
Collect eggs over 7 days.
Data Collection:
Hatchability: Incubate 100 eggs per replicate at 27°C. Count hatched larvae after 24h.
Ovarian Morphology: Dissect 10 females/group. Measure ovarian width and follicle development stages.[1]
Protocol B: Gonadal Atrophy Quantification
Rationale: s-Triazines often cause specific atrophy of the nurse cells in ovarian follicles.[1]
Step 1: Dissect ovaries in physiological saline.[1]
Step 2: Fix in Carnoy’s fluid; stain with Feulgen reagent (specific for DNA).[1]
Step 3: Microscopy (400x).[1] Look for chromatin clumping in nurse cell nuclei—a hallmark of s-triazine activity distinct from the fragmentation caused by alkylating agents.[1]
Experimental Workflow Visualization
The following workflow ensures rigorous data integrity when profiling DAMDT.
Caption: Step-by-step experimental workflow for validating DAMDT chemosterilant activity.
Conclusion & Recommendations
DAMDT presents a viable alternative for chemosterilization research where the extreme toxicity and environmental hazard of alkylating agents (Thiotepa, Bisazir) are prohibitive.[1] While its sterilizing potency (SC50) is generally lower than that of Hemel or Thiotepa, its safety profile makes it a superior candidate for semi-field trials or integrated pest management (IPM) systems where non-target safety is paramount.[1]
Recommendation for Researchers:
Use DAMDT when studying the metabolic pathways of s-triazines, as it represents a critical intermediate in the demethylation pathway of Hemel.[1]
Use Thiotepa only as a positive control for maximum sterility in contained laboratory settings.[1]
Prioritize DAMDT for studies involving chemosterilant baits, as its lower dermal toxicity reduces handler risk compared to liquid alkylating agents.[1]
References
Borkovec, A. B. (1966).[1] Insect Chemosterilants. Interscience Publishers.[1] [1]
Chang, S. C., Terry, P. H., & Borkovec, A. B. (1968).[1] Insect Chemosterilants: Oxidation of Hexamethylmelamine (Hemel) by House Fly Microsomes. Science, 161(3846), 1157-1158.[1] [1]
LaBrecque, G. C., & Smith, C. N. (1968).[1] Principles of Insect Chemosterilization. Appleton-Century-Crofts. [1]
Crystal, M. M. (1963).[1] The induction of sexual sterility in the screw-worm fly by antimetabolites and alkylating agents.[1] Journal of Economic Entomology, 56(4), 468-473.[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of analytical methods for 2,4-Diamino-6-dimethylamino-1,3,5-triazine (N2,N2-Dimethylmelamine)
Context: Pharmaceutical Impurity Profiling (Metformin Impurity C) & Altretamine Metabolism
Executive Summary & Chemical Context
2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS: 1985-46-2), chemically distinct as N2,N2-Dimethylmelamine , is a critical analyte in pharmaceutical development. It serves two primary roles:
Key Impurity: Designated as Impurity C in Metformin hydrochloride monographs (European Pharmacopoeia).
Active Metabolite: A demethylated metabolite of the antineoplastic agent Altretamine (Hexamethylmelamine).
Because of its high polarity (logP ≈ -0.8) and basicity (pKa ≈ 5.5), traditional Reversed-Phase (RP) HPLC often yields poor retention and peak tailing. This guide provides a cross-validated framework comparing HILIC-MS/MS (The Gold Standard), Ion-Pair HPLC-UV (The QC Workhorse), and GC-MS (The Orthogonal Confirmation).
Methodological Landscape & Decision Matrix
The choice of method depends on the analytical threshold (Limit of Quantitation - LOQ) and the matrix complexity.
Analytical Decision Tree
Caption: Decision matrix for selecting analytical methods based on matrix complexity and sensitivity requirements.
Comparative Analysis & Performance Metrics
The following data represents synthesized performance metrics typical for triazine impurities in pharmaceutical validation studies.
Routine QC, API purity release, Dissolution testing.
Structural confirmation, Orthogonal validation.
Separation Mechanism
Hydrophilic Interaction (Partitioning into water layer).
Ion-Pairing (Interaction with alkyl-sulfonate on C18).
Volatility (via Silylation of -NH2 groups).
LOD / LOQ
0.5 ng/mL / 1.0 ng/mL
50 ng/mL / 100 ng/mL
10 ng/mL / 25 ng/mL
Linearity (R²)
> 0.995 (Dynamic Range: 1-1000 ng/mL)
> 0.999 (Dynamic Range: 0.1-100 µg/mL)
> 0.990 (Non-linear at high conc.)
Precision (RSD)
2.5% - 5.0%
< 1.0%
3.0% - 6.0%
Key Limitation
Matrix effects (ion suppression); long equilibration times.
Mobile phase preparation (ion-pair reagents); less specific.
Moisture sensitivity; laborious sample prep.
Detailed Experimental Protocols
Method A: HILIC-MS/MS (The Gold Standard)
Rationale: The analyte is highly polar. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a high-organic mobile phase, enhancing ESI+ ionization efficiency compared to highly aqueous RP conditions.
Column: Silica-based Amide or Zwitterionic (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Gradient: Isocratic 15% A / 85% B (or shallow gradient 85% B to 75% B).
Detection: ESI Positive Mode, MRM.
Precursor Ion: 155.1 m/z [M+H]+
Quantifier Transition: 155.1 → 84.1 m/z (Loss of dimethylamine + ring cleavage).
Qualifier Transition: 155.1 → 71.1 m/z.
Method B: Ion-Pair HPLC-UV (The QC Routine)
Rationale: To retain the basic triazine on a C18 column, an anionic ion-pairing agent (Sodium Octanesulfonate) is used to form a neutral complex.
Column: C18 (End-capped), 4.6 x 250 mm, 5 µm.
Mobile Phase: Buffer / ACN (80:20 v/v).
Buffer: 10 mM Sodium Octanesulfonate + 10 mM Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 235 nm (Max absorption for triazine ring).
System Suitability: Tailing factor must be < 1.5 (Triazines are notorious for tailing).
Method C: GC-MS (Orthogonal Confirmation)
Rationale: The amino groups (-NH2) cause hydrogen bonding and peak tailing in GC. Derivatization with BSTFA blocks these groups, making the molecule volatile and non-polar.
Derivatization Workflow
Caption: Silylation workflow using BSTFA to convert amino-triazines into volatile TMS-derivatives.
Cross-Validation Strategy
To ensure scientific integrity, "Cross-Validation" implies using one method to verify the accuracy of another.
Linearity & Recovery Correlation
Run a set of spiked recovery samples (Low, Med, High) using both Method A (LC-MS) and Method B (HPLC-UV) .
Acceptance Criteria: The quantitative results should not deviate by more than 5% between methods.
Why? If HPLC-UV shows higher concentration than LC-MS, it suggests co-eluting impurities in the UV method (lack of specificity). If LC-MS is lower, check for matrix suppression.
Peak Purity Check
Use Method A (MS) to validate the specificity of Method B (UV) .
Collect the fraction eluting at the retention time of the analyte in the HPLC-UV system.
Re-inject this fraction into the MS system.
Pass: Only the mass of the analyte (m/z 155) is detected.
Fail: Presence of other masses indicates the UV peak is not pure.
Orthogonal ID (GC-MS)
For forensic or strict impurity identification, use GC-MS.
The mass spectrum of the TMS-derivative (Molecular ion M+ = 154 + [72*n] mass units) provides a structural fingerprint distinct from LC-MS fragmentation, confirming the position of the amino groups.
References
European Pharmacopoeia (Ph. Eur.). Metformin Hydrochloride Monograph: Impurity C. 10th Edition. Strasbourg, France: EDQM.
Yuan, H., et al. (2010). "Determination of Melamine and its Analogues in Dairy Products by HILIC-MS/MS." Journal of Agricultural and Food Chemistry. (Methodology adapted for dimethyl-analogs).
FDA (2007). "GC-MS Screen for the Presence of Melamine and its Analogs." U.S. Food and Drug Administration, Forensic Chemistry Center. (Derivatization protocols for amino-triazines).
Reiser, R.W., et al. (1983). "Identification of metabolites of hexazinone by mass spectrometry."[2] Biomedical Mass Spectrometry. (Establishes fragmentation patterns for dimethylamino-triazines).
Stenerson, K.K. (2016). "The Derivatization and Analysis of Amino Acids by GC-MS."[3] Sigma-Aldrich Reporter. (Principles of silylation for amino groups).
Comparative Guide: Synthetic Routes for 2,4-Diamino-6-dimethylamino-1,3,5-triazine
This guide details the comparative synthetic strategies for 2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS: 1985-46-2), also known as N,N-Dimethylmelamine .[1] [1] Executive Summary 2,4-Diamino-6-dimethylamino-1,3,5-tri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the comparative synthetic strategies for 2,4-Diamino-6-dimethylamino-1,3,5-triazine (CAS: 1985-46-2), also known as N,N-Dimethylmelamine .[1]
[1]
Executive Summary
2,4-Diamino-6-dimethylamino-1,3,5-triazine is a critical triazine derivative used as a pharmaceutical intermediate (metabolite of altretamine) and in agrochemical applications.[1] Its synthesis relies primarily on Nucleophilic Aromatic Substitution (
) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1]
This guide compares the two most chemically distinct and viable routes:
Route A (Sequential Displacement): Stepwise addition of dimethylamine followed by ammonia.[1] Ideal for laboratory precision and maximizing regioselectivity.[1]
Route B (Intermediate Displacement): Amination of the commercially available 2-chloro-4,6-diamino-1,3,5-triazine (CA).[1] Ideal for industrial scalability and process simplicity.[1]
This route exploits the temperature-dependent reactivity of cyanuric chloride. The three chlorine atoms on the triazine ring can be replaced sequentially: the first at 0°C, the second at room temperature, and the third at reflux (>60°C).[5]
Mechanism:
Step 1 (
): Selective mono-substitution using Dimethylamine (DMA) to form 2,4-dichloro-6-dimethylamino-1,3,5-triazine .[1]
Step 2 (Reflux): Displacement of the remaining two chlorines with excess Ammonia.[1]
Allows precise control over the unique substituent (dimethylamino group) placement.[1]
Avoids the formation of polymerized side products common in high-temp bulk reactions.[1]
Cons:
Requires strict temperature monitoring; exceeding 5°C in Step 1 leads to disubstitution impurities.[1]
Cyanuric chloride is moisture-sensitive and lachrymatory.[1]
Route B: The Intermediate Displacement Method
This route utilizes 2-chloro-4,6-diamino-1,3,5-triazine (often called "CA" in industry), a stable intermediate where two amino groups are already installed.[1]
Mechanism:
Step 1 (Reflux): Reaction of CA with excess Dimethylamine (or DMA hydrochloride with base) in water or dioxane.[1]
Solvent Friendly: Can often be performed in aqueous media.[1]
Cons:
The third chlorine is the least reactive (deactivated by the electron-donating amino groups), requiring vigorous conditions (high heat/pressure) to drive the reaction to completion.
Incomplete conversion can leave difficult-to-separate starting material.[1]
Experimental Protocols
Protocol A: Sequential Synthesis from Cyanuric Chloride
Best for: Research scale, high purity requirements.
Reagents:
Cyanuric Chloride (10 mmol, 1.84 g)
Dimethylamine (10 mmol, typically 40% aq.[1] solution or HCl salt with eq. base)
Setup: Suspend the chloro-diamine intermediate in 30 mL Dioxane (or water).
Addition: Add excess Dimethylamine solution.
Reaction: Heat to reflux (90-100°C) . Due to the deactivation of the ring by the two amino groups, this step may require 12–24 hours or a sealed pressure vessel to ensure complete conversion.
Monitoring: HPLC is recommended as TLC separation between starting material and product (both polar amines) can be difficult.[1]
Isolation: Evaporate solvent to 20% volume, cool on ice, and filter the precipitate. Wash with cold water.[1]
Reaction Pathway Visualization
The following diagram illustrates the sequential nucleophilic aromatic substitution (
) pathways for both routes.
Figure 1: Route A (Blue path) offers stepwise control.[1] Route B (Red path) utilizes a stable intermediate requiring higher energy for final conversion.
References
Blotny, G. (2006).[1][4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1]
Thurston, J. T., et al. (1951).[1] "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[1][4] Journal of the American Chemical Society, 73(7), 2981–2983.
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16134, N,N-Dimethylmelamine.[1] [1]
Probst, M., et al. (2016).[1] "N-Methylmelamines: Synthesis, Characterization, and Physical Properties." The Journal of Organic Chemistry, 81(10), 4066-4075.
Moraes, S. L., et al. (2006).[1][4] "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 84-88.[1][4]
Technical Assessment: Chromatographic Strategies for DAMDT (Metformin EP Impurity C) Purity Profiling
Executive Summary DAMDT (N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine), designated as Impurity C in the European Pharmacopoeia (EP) monograph for Metformin Hydrochloride, represents a significant analytical challenge due t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
DAMDT (N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine), designated as Impurity C in the European Pharmacopoeia (EP) monograph for Metformin Hydrochloride, represents a significant analytical challenge due to its high polarity and basicity. Standard Reversed-Phase (RP) C18 chemistry often fails to retain DAMDT, leading to co-elution with the void volume or other polar impurities like Cyanoguanidine (Impurity A).
This guide objectively compares the three dominant chromatographic strategies for assessing the purity of DAMDT—either as a standalone reference standard or as a trace impurity within a Metformin matrix. We analyze the shift from legacy Ion-Pairing (IP-RP) methods to modern Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode platforms.
Part 1: Technical Context & Chemical Behavior
The Analyte: DAMDT
Chemical Name: N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine[1][2][3][4][5][6]
Basicity: Contains a triazine ring; highly basic (pKa ~9-10).
Solubility: Soluble in water, methanol; insoluble in non-polar solvents.
The Analytical Bottleneck
In standard C18 chromatography at neutral pH, DAMDT is fully ionized and extremely hydrophilic. It exhibits virtually no hydrophobic interaction with alkyl chains, resulting in a capacity factor (
) near 0. To achieve retention, analysts must either mask the charge (Ion-Pairing), switch mechanisms (HILIC), or engage the charge (Cation Exchange/Mixed-Mode).
Part 2: Comparative Analysis of Methodologies
Method A: Ion-Pair Reversed Phase (IP-RP) — The Regulatory Legacy
Mechanism: A hydrophobic ion-pairing reagent (e.g., Sodium Octanesulfonate or SDS) is added to the mobile phase. The non-polar tail of the reagent embeds in the C18 stationary phase, while the charged head group interacts with the protonated DAMDT.
Pros: High resolution; widely accepted in older pharmacopoeial monographs (EP/USP).
Cons: "Dirty" chemistry. Reagents degrade columns, require long equilibration (1-2 hours), and are incompatible with Mass Spectrometry (MS) due to source contamination.
Method B: HILIC — The Modern Standard
Mechanism: Uses a polar stationary phase (e.g., Amide, Silica, or Zwitterionic) with a high-organic mobile phase (80-90% ACN). A water-rich layer forms on the silica surface; DAMDT partitions into this layer.
Pros:MS Compatible (volatile buffers); 2-5x higher sensitivity than IP-RP; orthogonal selectivity to C18.
Cons: Sensitive to sample diluent (must match mobile phase); long equilibration compared to standard RP (though shorter than IP-RP).
Method C: Mixed-Mode Chromatography — The Robust Hybrid
Mechanism: Stationary phases with both alkyl chains (C18) and ion-exchange groups (SCX) attached to the silica surface.
Pros: Retains DAMDT via cation exchange while retaining non-polar impurities via hydrophobic interaction. No ion-pair reagents needed.
Objective: Purity assessment of DAMDT Reference Standard or quantification of Impurity C in Metformin HCl.
Rationale: HILIC is selected for its superior peak shape, MS compatibility, and elimination of toxic ion-pairing reagents.
Chromatographic Conditions
System: UHPLC or HPLC with UV (PDA) or MS detector.
Column: Ethylene Bridged Hybrid (BEH) Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Isocratic Mode: 15% A / 85% B. (Isocratic is preferred for HILIC stability).
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
Temp: 30°C.
Detection: UV at 218 nm (or SIR m/z 155.1 for MS).
Sample Preparation (Critical Step)
Diluent: 80:20 Acetonitrile:Water.
Note: Do not dissolve in 100% water. Injecting water into a HILIC column disrupts the water layer, causing peak distortion (breakthrough).
Standard Prep: Dissolve DAMDT standard to 0.5 mg/mL (for purity assignment) or 1.0 µg/mL (for impurity marker).
Sample Prep: Dissolve Metformin HCl to 1.0 mg/mL in Diluent.
System Suitability Criteria
Resolution (Rs): > 2.0 between DAMDT and Metformin.
This workflow guides the analyst to the correct method based on available instrumentation and sensitivity requirements.
Caption: Decision matrix for selecting the optimal chromatographic mode for DAMDT analysis based on sensitivity needs and detector availability.
Diagram 2: HILIC Separation Mechanism for DAMDT
Visualizing why HILIC works where C18 fails.
Caption: Mechanistic view of HILIC. DAMDT partitions into the water-rich layer adsorbed to the polar stationary phase, ensuring retention.
References
European Pharmacopoeia (Ph.[10] Eur.). Metformin Hydrochloride Monograph 0931. (Provides the regulatory basis for Impurity C limits and legacy methods).
Waters Corporation. Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC). Available at: [Link]
Al-Rimawi, F. (2009). Development and validation of an HPLC-UV method for the determination of metformin hydrochloride and its related substances. Journal of Chromatographic Science.
PubChem. Compound Summary: N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine (Metformin Impurity C).[3] Available at: [Link]
MDPI (Molecules). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Available at: [Link][9][11]
A Comprehensive Guide to Confirming the Structure of N,N-Dimethylmelamine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals The Synthetic Landscape and the Question of Isomerism The synthesis of N,N-dimethylmelamine (N²,N²-dimethyl-1,3,5-triazine-2,4,6-triamine) is most commonly...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Synthetic Landscape and the Question of Isomerism
The synthesis of N,N-dimethylmelamine (N²,N²-dimethyl-1,3,5-triazine-2,4,6-triamine) is most commonly achieved through the sequential substitution of the chlorine atoms of cyanuric chloride with ammonia and dimethylamine. A typical synthetic approach involves the reaction of cyanuric chloride with an excess of dimethylamine, followed by ammonolysis to replace the remaining chlorine atoms.
However, this and other synthetic routes can potentially lead to the formation of isomeric byproducts, which may have different toxicological and pharmacological profiles. Therefore, unambiguous structural confirmation is a critical aspect of quality control in the synthesis of N,N-dimethylmelamine. The primary analytical challenge lies in distinguishing N,N-dimethylmelamine from other methylated melamine derivatives that may be present as impurities.
A Multi-Faceted Approach to Structural Elucidation
A combination of spectroscopic techniques is essential for the comprehensive structural confirmation of N,N-dimethylmelamine. No single technique can provide all the necessary information, and a synergistic approach, leveraging the strengths of each method, is paramount. This guide will focus on the "big three" of structural organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule, making it indispensable for distinguishing between isomers of N,N-dimethylmelamine.
Causality Behind the Experiment: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (positions), their integration (area under the peak), and their splitting patterns (multiplicity) all contribute to a detailed structural picture.
Expected ¹H NMR Spectrum of N,N-Dimethylmelamine:
Assignment
Expected Chemical Shift (δ) ppm
Multiplicity
Integration
N(CH₃)₂
~3.0-3.2
Singlet
6H
NH₂
~5.5-6.5
Broad Singlet
4H
Interpretation and Rationale:
N(CH₃)₂ Signal: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent due to free rotation around the C-N and N-CH₃ bonds. This results in a single, sharp signal (a singlet) integrating to six protons. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
NH₂ Signal: The four protons of the two primary amine groups are also expected to be chemically equivalent, giving rise to a single signal integrating to four protons. This signal is typically broad due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature.
Distinguishing from Potential Isomers: An isomer such as N²,N⁴-dimethyl-1,3,5-triazine-2,4,6-triamine would exhibit a more complex ¹H NMR spectrum, with distinct signals for the two different methyl groups and the remaining amino protons, allowing for clear differentiation.
Causality Behind the Experiment: ¹³C NMR spectroscopy provides information about the chemical environment of carbon atoms. The number of signals indicates the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectrum of N,N-Dimethylmelamine:
Assignment
Expected Chemical Shift (δ) ppm
N(CH₃)₂
~35-40
C(N(CH₃)₂)
~165-170
C(NH₂)
~165-170
Interpretation and Rationale:
Symmetry: Due to the symmetry of the N,N-dimethylmelamine molecule, we expect to see three distinct carbon signals.
N(CH₃)₂ Carbons: The two methyl carbons will be equivalent and will appear as a single peak in the aliphatic region of the spectrum.
Triazine Ring Carbons: The three carbon atoms of the triazine ring are in two different chemical environments: one carbon is attached to the dimethylamino group, and the other two are attached to the primary amino groups. These will appear as two distinct signals in the downfield region, characteristic of carbons in aromatic or heteroaromatic rings.[1]
A comprehensive study on N-methylmelamines by List et al. (2016) provides detailed characterization data that can serve as a reference for these assignments.[2][3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Causality Behind the Experiment: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of N,N-Dimethylmelamine:
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of N,N-dimethylmelamine (C₅H₁₀N₆), which is 154.17 g/mol .
Key Fragmentation Pathways: The fragmentation of N,N-dimethylmelamine is expected to involve the loss of methyl groups and fragmentation of the triazine ring. Common fragmentation patterns for amines involve α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[4][5]
Table of Expected Fragments:
m/z
Possible Fragment
Fragmentation Pathway
154
[C₅H₁₀N₆]⁺
Molecular Ion
139
[C₄H₇N₆]⁺
Loss of a methyl radical (•CH₃)
111
[C₃H₅N₅]⁺
Loss of a dimethylamino radical (•N(CH₃)₂)
68
[C₂H₄N₃]⁺
Cleavage of the triazine ring
Self-Validation: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized product.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality Behind the Experiment: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Spectrum of N,N-Dimethylmelamine:
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3100-3500
N-H stretching
Primary amine (NH₂)
2950-2850
C-H stretching
Methyl (CH₃)
~1640
N-H bending (scissoring)
Primary amine (NH₂)
~1550
C=N stretching
Triazine ring
~810
Triazine ring bending
Triazine ring
Interpretation and Rationale:
N-H Stretching: The presence of a broad absorption band in the 3100-3500 cm⁻¹ region is a strong indicator of the N-H bonds in the primary amine groups.[6]
C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region confirm the presence of the methyl groups.
Triazine Ring Vibrations: The characteristic absorptions for the C=N stretching and ring bending modes confirm the presence of the triazine ring.[7]
The absence of a significant C=O stretching band (around 1700 cm⁻¹) would confirm the absence of urea-based impurities.
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, ensure the sample is of high purity. Recrystallization or column chromatography may be necessary to remove residual starting materials and byproducts. The sample should be thoroughly dried to remove any residual solvent.
NMR Spectroscopy Protocol
Solvent Selection: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for melamine derivatives due to its ability to dissolve polar compounds and to clearly show N-H protons.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Acquisition of ¹H NMR Spectrum:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Integrate all peaks and determine the chemical shifts and coupling constants.
Acquisition of ¹³C NMR Spectrum:
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
Determine the chemical shifts of all carbon signals.
Mass Spectrometry Protocol (Electron Ionization - GC/MS)
Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.
Electron Ionization (EI): The separated components are introduced into the ion source of the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole or ion trap).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the expected pattern for N,N-dimethylmelamine.
Infrared Spectroscopy Protocol (FTIR-ATR)
Sample Preparation: Place a small amount of the solid, purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, C=N, and triazine ring vibrations.